5,6-dichloropyridine-3-sulfonyl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIWIKRWIWIPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406095 | |
| Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98121-40-5 | |
| Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5,6-dichloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dichloropyridine-3-sulfonyl chloride is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, electron-deficient pyridine core, combined with a highly reactive sulfonyl chloride functional group, makes it a valuable building block for the synthesis of a diverse range of sulfonamide and sulfonate derivatives. These derivatives have shown promise as potent inhibitors of various protein kinases, playing a crucial role in the development of novel therapeutic agents for oncology and other diseases. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 98121-40-5 |
| Molecular Formula | C₅H₂Cl₃NO₂S |
| Molecular Weight | 246.50 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% |
| Solubility | Reacts with water. Soluble in many organic solvents. |
Spectroscopic Data (Predicted)
Due to the limited availability of experimental spectra in public databases, the following spectroscopic data have been predicted using computational methods to aid in the characterization of this compound.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.8 | Doublet | H-2 |
| ~8.3 | Doublet | H-4 |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would display five distinct signals for the carbon atoms of the pyridine ring.
| Chemical Shift (ppm) | Assignment |
| ~152 | C-6 |
| ~150 | C-2 |
| ~145 | C-5 |
| ~138 | C-3 |
| ~122 | C-4 |
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum would exhibit characteristic absorption bands for the sulfonyl chloride group and the dichloropyridine ring.
| Wavenumber (cm⁻¹) | Assignment |
| ~1380 - 1400 | Asymmetric SO₂ stretch |
| ~1170 - 1190 | Symmetric SO₂ stretch |
| ~1550 - 1600 | C=C and C=N stretching vibrations (pyridine ring) |
| ~800 - 850 | C-Cl stretching vibrations |
Mass Spectrometry
The mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of three chlorine atoms. The molecular ion peak [M]⁺ would be observed at m/z 245, with other significant peaks corresponding to [M+2]⁺, [M+4]⁺, and [M+6]⁺ due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of the sulfonyl chloride group or chlorine atoms.
Synthesis and Reactivity
Synthesis
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Representative)
-
Diazotization: 3-Amino-5,6-dichloropyridine is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonyl Chlorination: In a separate flask, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled to 0 °C. A catalytic amount of copper(I) chloride is added. The cold diazonium salt solution is then added slowly to the sulfur dioxide solution. The reaction is allowed to proceed at a low temperature for several hours.
-
Work-up and Isolation: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water and then dried under vacuum to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like hexane or by column chromatography.
Reactivity
The sulfonyl chloride group is a strong electrophile, making this compound highly reactive towards nucleophiles. This reactivity is the basis for its utility in synthesizing a wide array of derivatives.
Experimental Protocol: Synthesis of a 5,6-dichloropyridine-3-sulfonamide Derivative
-
Reaction Setup: this compound is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.
-
Nucleophilic Addition: The desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents) are added to the solution at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.
Figure 2: General workflow for the synthesis of sulfonamide derivatives.
Applications in Drug Discovery: Kinase Inhibition
Sulfonamide-containing compounds are a well-established class of kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the kinase active site. Derivatives of this compound are being explored as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Src kinase, which are key targets in cancer therapy.
VEGFR Inhibition
VEGFRs are crucial regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR signaling can thus be an effective anti-cancer strategy. Pyridine-based sulfonamides have been investigated as potential VEGFR inhibitors. The dichloropyridine core of this compound provides a rigid scaffold that can be functionalized to optimize binding to the ATP-binding pocket of VEGFR.
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Overexpression and activation of Src are common in many cancers. The development of Src inhibitors is a promising approach for cancer treatment. The structural features of 5,6-dichloropyridine-3-sulfonamide derivatives can be tailored to achieve potent and selective inhibition of Src kinase.
Figure 3: Representative signaling pathway for kinase inhibition.
Safety and Handling
This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. Refrigeration is recommended for long-term storage to maintain product quality.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and highly reactive building block in the synthesis of pharmacologically active compounds. Its utility in the construction of sulfonamide libraries for kinase inhibitor screening makes it a compound of significant interest to the drug discovery and development community. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. Further exploration of derivatives of this scaffold is likely to yield novel and potent therapeutic agents.
References
A Technical Guide to 5,6-Dichloropyridine-3-sulfonyl Chloride (CAS 98121-40-5): Properties, Synthesis, and Applications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dichloropyridine-3-sulfonyl chloride is a highly reactive, versatile heterocyclic building block identified by CAS number 98121-40-5.[1] Its chemical structure, featuring a dichlorinated pyridine ring and a reactive sulfonyl chloride group, makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] The primary utility of this compound lies in its function as a precursor for a wide range of sulfonamide and sulfonate derivatives.[1] The sulfonyl chloride moiety is readily displaced by nucleophiles, such as amines, enabling the straightforward synthesis of sulfonamides—a privileged pharmacophore present in numerous bioactive molecules.[1] Consequently, this reagent is frequently employed as a foundational scaffold in the development of novel therapeutic agents, particularly in the research of kinase inhibitors for oncology.[1][3]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in synthetic chemistry.
Table 1: General and Physicochemical Properties
| Property | Value | References |
|---|---|---|
| CAS Number | 98121-40-5 | [1][2][4][5][6] |
| Molecular Formula | C₅H₂Cl₃NO₂S | [2][3][4][5][6] |
| Molecular Weight | 246.5 g/mol | [1][3][6] |
| Appearance | Powder / Solid | [2] |
| Purity | >97% - 98% | [2][5] |
| Predicted XlogP | 2.5 |[6][7] |
Table 2: Chemical Identifiers
| Identifier Type | Identifier | References |
|---|---|---|
| IUPAC Name | This compound | [1][4][6] |
| InChI | InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | [1][3][6][] |
| InChIKey | AXIWIKRWIWIPGT-UHFFFAOYSA-N | [1][3][6][] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl |[3][6][7] |
Synthesis and Reactivity
Synthetic Pathway
The synthesis of this compound is generally achieved through the chlorination of its corresponding sulfonic acid.[3] This transformation typically involves reacting 5,6-dichloropyridine-3-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3] The workflow illustrates a standard chemical manufacturing process from a precursor to the final, purified product.
Caption: General workflow for the synthesis of this compound.
Core Reactivity: Sulfonamide Formation
The synthetic value of this compound stems from the high reactivity of the sulfonyl chloride group. It readily undergoes nucleophilic substitution with primary or secondary amines in the presence of a base to form stable sulfonamide linkages. This reaction is fundamental to its application in creating libraries of compounds for drug discovery.[1]
Caption: Core reactivity showing the formation of a sulfonamide derivative.
Applications in Research and Development
Medicinal Chemistry and Drug Discovery
This compound is a key building block for synthesizing molecules with therapeutic potential.[1][2] Its primary applications include:
-
Kinase Inhibitors: The compound serves as a scaffold for novel kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1][3] The rigid dichloropyridine core can establish important binding interactions within the ATP-binding pocket of kinases.
-
Antimicrobial Agents: The pyridinesulfonyl moiety has demonstrated promising activity against various bacterial and fungal pathogens, making it a target for the development of new antimicrobial drugs.[3]
Role in Kinase Inhibition Signaling
While not an inhibitor itself, this compound is a precursor to molecules that can modulate cellular signaling pathways. Kinases are enzymes that play a pivotal role in signal transduction by phosphorylating substrate proteins. Inhibitors developed from this precursor can block kinase activity, thereby interrupting the signaling cascade that may lead to pathological cell proliferation.
Caption: Role of a kinase inhibitor in blocking a generic cell signaling pathway.
Experimental Protocols
The following are representative protocols. Researchers should adapt these methods based on specific substrates and laboratory conditions.
Representative Synthesis of this compound
(Disclaimer: This is a generalized protocol based on analogous chemical transformations, such as the synthesis of 2-chloropyridine-3-sulfonyl chloride, as a detailed, peer-reviewed protocol for this specific compound was not available in the initial search.)[9]
-
Materials: 3-Amino-5,6-dichloropyridine, concentrated hydrochloric acid, sodium nitrite, water, copper(I) chloride, thionyl chloride.
-
Procedure:
-
A solution of sulfur dioxide in water is prepared by the slow, dropwise addition of thionyl chloride to chilled water (0-5 °C). Copper(I) chloride is added as a catalyst.[9]
-
In a separate vessel, 3-amino-5,6-dichloropyridine is dissolved in concentrated hydrochloric acid, cooled to -5 °C.
-
A solution of sodium nitrite in water is added dropwise to the amine solution, maintaining the temperature between -5 and 0 °C to form the diazonium salt.[9]
-
The resulting diazonium salt slurry is then added portion-wise to the chilled sulfur dioxide solution.
-
The reaction is stirred and allowed to proceed, often overnight, while warming to room temperature.
-
The product typically precipitates from the aqueous mixture and can be collected by vacuum filtration.
-
The collected solid is washed with cold water and dried under vacuum to yield this compound.
-
General Protocol for Sulfonamide Formation
-
Materials: this compound, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or THF).
-
Procedure:
-
The desired amine and triethylamine (1.2 equivalents) are dissolved in dichloromethane and cooled to 0 °C in an ice bath.
-
This compound (1.0 equivalent) is dissolved in a minimal amount of dichloromethane.
-
The sulfonyl chloride solution is added dropwise to the stirring amine solution over 15-20 minutes.
-
The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 4-12 hours. Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to yield the desired sulfonamide.
-
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Table 3: GHS Hazard Information
| Category | Information | Reference |
|---|---|---|
| Signal Word | Danger | [6] |
| Pictogram | Corrosion | [6] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [6] |
| Precautionary Codes | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P363, P405, P501 |[6] |
Due to its reactive nature, the compound should be stored in a cool, dry place away from moisture to prevent hydrolysis of the sulfonyl chloride group.[2]
Conclusion
This compound is a pivotal reagent in modern synthetic and medicinal chemistry. Its well-defined reactivity, particularly in the formation of sulfonamides, provides a reliable pathway for the synthesis of diverse molecular entities. Its established role as a scaffold for kinase inhibitors underscores its importance in the drug discovery pipeline.[1][3] Proper handling and an understanding of its chemical properties are essential for leveraging this powerful building block in the development of novel pharmaceuticals and functional materials.
References
- 1. This compound Supplier [benchchem.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. Buy this compound | 98121-40-5 [smolecule.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C5H2Cl3NO2S) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
5,6-dichloropyridine-3-sulfonyl chloride molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-dichloropyridine-3-sulfonyl chloride, a key building block in medicinal chemistry. It covers the molecular structure, physicochemical properties, synthetic methodologies, and its application in the development of targeted therapeutics, particularly kinase inhibitors.
Molecular Structure and Properties
This compound is a highly reactive heterocyclic compound.[1] Its structure features a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions and a sulfonyl chloride functional group at the 3 position.[2] This arrangement of electron-withdrawing groups makes the molecule a versatile intermediate for the synthesis of a wide range of sulfonamide derivatives.[1]
The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively.[1][2] This reactivity is central to its utility in constructing compound libraries for drug discovery.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Data | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 98121-40-5 | PubChem[3] |
| Molecular Formula | C₅H₂Cl₃NO₂S | PubChem[3] |
| Molecular Weight | 246.5 g/mol | PubChem[3] |
| Physical Form | Powder | IndiaMART[2] |
| Purity (Typical) | ≥98% | IndiaMART[2] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl | PubChem[3] |
| InChI Key | AXIWIKRWIWIPGT-UHFFFAOYSA-N | PubChem[3] |
Role in Drug Discovery and Medicinal Chemistry
This compound is a valuable scaffold in medicinal chemistry, primarily for the synthesis of kinase inhibitors.[1] The dichloropyridine core provides a rigid, electron-deficient aromatic system that can participate in crucial binding interactions with biological targets.[1] The sulfonyl chloride group serves as a reactive handle for introducing a variety of side chains, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
While this specific molecule is a building block, the resulting sulfonamide-containing structures have shown significant biological activity. For instance, compounds with a dichlorinated aromatic core, such as dichlorobenzimidazoles, have been developed as potent inhibitors of the BRAF kinase, a key enzyme in the RAS-RAF-MEK signaling pathway that is frequently mutated in various cancers.[4]
Application in Kinase Inhibitor Synthesis: The RAS-RAF-MEK Pathway
The RAS-RAF-MEK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving tumor growth. The diagram below illustrates this pathway and the inhibitory action of a BRAF inhibitor, a class of molecules that can be synthesized using precursors like this compound.
Experimental Protocols: Synthesis
The following is a representative experimental protocol for the synthesis of this compound from 5-amino-2,3-dichloropyridine.
Disclaimer: This protocol is illustrative, based on procedures for similar compounds, and should be adapted and optimized under appropriate laboratory safety protocols.
Representative Synthesis Workflow
The logical flow for the synthesis is outlined in the diagram below.
Detailed Procedure
Materials:
-
5-Amino-2,3-dichloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Thionyl Chloride (SOCl₂) or Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Step 1: Preparation of the Diazonium Salt Solution
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-amino-2,3-dichloropyridine (1 equiv.) in a mixture of concentrated hydrochloric acid and water at room temperature.
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equiv.) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine slurry, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Sulfonylchlorination
-
In a separate, larger reactor, prepare a solution of thionyl chloride (or bubble sulfur dioxide gas) in a suitable solvent like acetic acid or water, containing a catalytic amount of copper(I) chloride (0.1 equiv.).[5][6]
-
Cool this solution to 0-5 °C.
-
Add the freshly prepared, cold diazonium salt solution from Step 1 to the sulfonylating mixture portion-wise or via a dropping funnel, maintaining the temperature at 0-5 °C. Vigorous gas evolution (N₂) will be observed.
-
Once the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then let it warm to room temperature and stir overnight.[6]
Step 3: Work-up and Purification
-
Extract the reaction mixture with dichloromethane (3 x volume).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
References
- 1. This compound Supplier [benchchem.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of 5,6-dichloropyridine-3-sulfonyl chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-dichloropyridine-3-sulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its pyridine core, substituted with two chlorine atoms and a highly reactive sulfonyl chloride group, offers multiple sites for nucleophilic attack, enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in synthetic chemistry.
Introduction
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals. Functionalized pyridines, such as this compound, serve as valuable building blocks for the introduction of the pyridyl moiety and for the construction of sulfonamide and sulfonate ester linkages. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring enhances the electrophilicity of the sulfonyl chloride group, making it highly susceptible to nucleophilic attack. This guide will delve into the specific reactivity patterns of this compound with key classes of nucleophiles.
General Reactivity
The primary site of nucleophilic attack on this compound is the electrophilic sulfur atom of the sulfonyl chloride group. This reaction proceeds via a nucleophilic acyl substitution-type mechanism, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur atom and the nucleophile. The general reaction scheme is depicted below:
Figure 1: General reaction of this compound with a nucleophile.
Reactivity with Amines: Formation of Sulfonamides
The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of 5,6-dichloropyridine-3-sulfonamides. These compounds are of significant interest in drug discovery due to the prevalence of the sulfonamide functional group in bioactive molecules.
Reaction with Primary and Secondary Aliphatic Amines
Aliphatic amines readily react with this compound, typically in the presence of a base to neutralize the HCl byproduct. Common bases include triethylamine (TEA) or pyridine. The reactions are generally fast and provide good to excellent yields.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ammonia (30% aq. NH4OH) | - | Isopropyl alcohol | 0 to RT | overnight | - | [1] |
| (Tetrahydro-2H-pyran-4-yl)methanamine | N,N-Diisopropylethylamine | Dimethylsulfoxide | 90 | overnight | - | [2] |
Reaction with Aromatic Amines (Anilines)
Aromatic amines, being less nucleophilic than aliphatic amines, may require slightly more forcing conditions to react efficiently. The use of a suitable base and solvent system is crucial for achieving high yields.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,4-Trifluoroaniline | Carbodiimide coupling reagents | - | - | - | - | [3] |
Reactivity with Alcohols and Phenols: Formation of Sulfonate Esters
The reaction of this compound with alcohols and phenols in the presence of a base leads to the formation of the corresponding sulfonate esters. This transformation is valuable for introducing the 5,6-dichloropyridin-3-ylsulfonyl moiety as a protecting group or as a key structural element.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (1-methylpiperidin-4-yl)methanol | Sodium hydride | Tetrahydrofuran | 50 | 4 | - | [1] |
Reactivity with Thiols: Formation of Thiosulfonates
While less commonly reported, this compound is expected to react with thiols to form thiosulfonates. This reaction would likely proceed under similar conditions to those used for amines and alcohols, employing a base to facilitate the reaction. Further investigation into this area is warranted to expand the synthetic utility of this reagent.
No specific experimental data for the reaction of this compound with thiols was found in the searched literature. General procedures for the synthesis of thiosulfonates from sulfonyl chlorides suggest the use of a base in an appropriate solvent.
Experimental Protocols
General Procedure for the Synthesis of 5,6-dichloro-N-substituted-pyridine-3-sulfonamides
To a solution of the amine (1.0 eq.) and a suitable base (1.1-1.5 eq., e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C is added a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Figure 2: Experimental workflow for sulfonamide synthesis.
Synthesis of 5,6-dichloropyridine-3-sulfonamide
To a solution of this compound (32.16 g) in isopropyl alcohol (300 ml) at 0°C was added a 30% aqueous solution of NH4OH (50.8 ml). After stirring overnight, the solvent was reduced to 1/3 of the original volume. It was then partitioned between water and ethyl acetate. The aqueous layer was extracted with additional ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated.[1]
Synthesis of 5,6-dichloro-N-((1-methylpiperidin-4-yl)methyl)pyridine-3-sulfonamide
To (1-methylpiperidin-4-yl)methanol (0.109 g) in tetrahydrofuran (2 ml) was added sodium hydride (0.136 g). After 30 minutes, this compound (0.230 g) was added as a solution in tetrahydrofuran (1 ml) and the reaction was heated to 50° C. After 4 hours, the reaction was cooled, poured into water (10 ml) and dichloromethane (50 ml), and the pH was adjusted to pH ~8. The aqueous layer was extracted with dichloromethane (3x50 ml), and the organic layers were combined, washed with brine (30 ml), dried over magnesium sulfate, filtered, and concentrated to give the title compound.[1]
Conclusion
This compound is a highly reactive and versatile building block for the synthesis of a wide range of sulfonamides and sulfonate esters. Its reactions with nucleophiles are generally efficient and proceed under mild conditions. This guide provides a foundational understanding of its reactivity and offers practical experimental guidance for its use in synthetic organic chemistry, particularly in the context of drug discovery and development. Further exploration of its reactivity with other nucleophiles, such as thiols, will undoubtedly expand its synthetic applications.
References
An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Group in 5,6-dichloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic nature of the sulfonyl group in 5,6-dichloropyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The document details the compound's reactivity, supported by available physicochemical and computational data. It further outlines a representative experimental protocol for its synthesis and its subsequent reaction with nucleophiles to form sulfonamides. The guide also includes visualizations of the reaction mechanism and a proposed synthetic workflow to aid in practical applications.
Introduction
This compound is a highly reactive heterocyclic building block with significant applications in medicinal chemistry and drug discovery.[1] Its utility is primarily derived from the electrophilic character of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). This high reactivity allows for the facile displacement of the chloride ion by a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1] The sulfonamide functional group is a well-established pharmacophore present in a diverse array of therapeutic agents, including antimicrobial drugs and kinase inhibitors.[2]
The electrophilicity of the sulfonyl group in this compound is significantly influenced by the electronic properties of the dichloropyridine ring. The two electron-withdrawing chlorine atoms and the nitrogen atom in the pyridine ring act to decrease the electron density on the sulfonyl group, thereby enhancing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. This guide will delve into the factors governing this electrophilicity, presenting available data to quantify this reactivity and providing practical guidance for its use in synthesis.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in chemical reactions and for developing appropriate handling and storage procedures.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 98121-40-5 | PubChem[3] |
| Molecular Formula | C₅H₂Cl₃NO₂S | PubChem[3] |
| Molecular Weight | 246.5 g/mol | PubChem[3] |
| Topological Polar Surface Area | 55.4 Ų | PubChem[3] |
| Complexity | 250 | PubChem[3] |
| XLogP3-AA (Predicted) | 2.5 | PubChem[3] |
Electrophilicity of the Sulfonyl Group: A Quantitative Perspective
Hammett Analysis Analogy
Studies on the kinetics of reactions between substituted benzenesulfonyl chlorides and various nucleophiles have demonstrated a strong correlation between the electronic nature of the substituents and the reaction rate. These studies often employ Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ). For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a positive ρ-value of +2.02 has been determined, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state.[4] Given that the 5,6-dichloro-substituted pyridine ring is strongly electron-withdrawing, a high rate of nucleophilic substitution at the sulfonyl center is expected.
Computational Insights into Electrophilicity
Computational chemistry provides valuable tools for quantifying the electrophilicity of the sulfonyl group. Parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the partial atomic charge on the sulfur atom can serve as indicators of reactivity. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. While specific computational studies on this compound are limited, analyses of similar heterocyclic sulfonyl chlorides indicate that the presence of electron-withdrawing groups on the aromatic ring significantly lowers the LUMO energy, thereby increasing the electrophilicity of the sulfonyl sulfur.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent reaction to form a sulfonamide. These protocols are based on established procedures for the synthesis of related sulfonyl chlorides.
Synthesis of this compound
This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from the corresponding amino-substituted precursors.
Reaction Scheme:
Figure 1: Synthetic pathway to this compound.
Materials and Reagents:
-
3-amino-5,6-dichloropyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-5,6-dichloropyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Sulfonylation: In a separate, well-ventilated fume hood, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture onto ice and extract with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Synthesis of a Sulfonamide Derivative
This protocol describes the general reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.
Reaction Scheme:
Figure 2: General synthesis of sulfonamides from this compound.
Materials and Reagents:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.1 equivalents) and pyridine (1.2 equivalents) dropwise to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Reaction Mechanism and Workflow Visualization
The reaction of this compound with an amine proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur. The generally accepted mechanism involves the formation of a transient pentacoordinate sulfur intermediate.
Caption: General mechanism of sulfonamide formation.
The experimental workflow for a typical sulfonamide synthesis can be visualized as follows:
Caption: Experimental workflow for sulfonamide synthesis.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of sulfonamides and other sulfur-containing compounds. The electrophilicity of its sulfonyl group, enhanced by the electron-withdrawing nature of the dichloropyridine ring, allows for efficient reactions with a wide range of nucleophiles. This technical guide has provided an overview of the factors influencing this reactivity, presented available physicochemical and computational data, and offered detailed experimental protocols for its synthesis and use. The provided visualizations of the reaction mechanism and experimental workflow are intended to facilitate the practical application of this important synthetic intermediate in research and drug development. Further quantitative kinetic and computational studies on this specific molecule would be beneficial for a more precise prediction of its reactivity with diverse nucleophiles.
References
- 1. This compound Supplier [benchchem.com]
- 2. Buy this compound | 98121-40-5 [smolecule.com]
- 3. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
The Core Mechanism of 5,6-Dichloropyridine-3-sulfonyl Chloride in Sulfonylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dichloropyridine-3-sulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly in the construction of sulfonamide moieties which are prevalent in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its utility is pronounced in the development of kinase inhibitors and other therapeutic agents.[2][3][4] This technical guide delineates the mechanism of action of this compound in sulfonylation reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction: The Significance of this compound
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] this compound has emerged as a valuable building block due to the electronic properties of its substituted pyridine ring, which influence its reactivity and the properties of the resulting sulfonamide-containing molecules.[5] The presence of two electron-withdrawing chlorine atoms on the pyridine ring enhances the electrophilicity of the sulfonyl chloride group, making it a highly reactive partner in sulfonylation reactions.
Mechanism of Action in Sulfonylation
The fundamental mechanism of sulfonylation using this compound is a nucleophilic substitution reaction. The reaction is initiated by the attack of a nucleophile, typically a primary or secondary amine, on the electrophilic sulfur atom of the sulfonyl chloride.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the this compound. This forms a transient, pentacoordinate intermediate.
-
Chloride Ion Elimination: The intermediate collapses with the expulsion of a chloride ion, which is a good leaving group.
-
Deprotonation: A base, which can be an excess of the amine nucleophile or an added base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the stable sulfonamide product and a salt of the base.
The two chlorine atoms on the pyridine ring play a crucial role in enhancing the reactivity of the sulfonyl chloride. As electron-withdrawing groups, they decrease the electron density on the pyridine ring and, by extension, on the sulfonyl group. This inductive effect makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack, often leading to faster reaction rates and higher yields compared to unsubstituted or electron-donating group-substituted sulfonyl chlorides.
Quantitative Data on Sulfonylation Reactions
| Nucleophile (Amine) | Sulfonylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 °C | 100 | [1] |
| p-Toluidine | Tosyl chloride | Pyridine | - | 0-25 °C | 100 | [1] |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 0 °C to RT, 6 h | 86 | [1] |
| Aniline | Benzenesulfonyl chloride | - | Diethyl ether | 0 °C | 85 | [1] |
| 2-Aminopyridine | Benzenesulfonyl chloride | Pyridine | - | - | 63 | [1] |
Note: This table presents data for analogous sulfonyl chlorides to illustrate typical reaction efficiencies. Specific yields with this compound will vary depending on the substrate and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol provides a detailed methodology for a typical sulfonylation reaction with an amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Visualizations
Reaction Mechanism of Sulfonylation
Caption: General mechanism of sulfonylation with this compound.
Experimental Workflow for Sulfonamide Synthesis
Caption: A typical experimental workflow for the synthesis of sulfonamides.
Synthetic Pathway to a Kinase Inhibitor
Caption: Synthetic route to a kinase inhibitor using this compound.
Conclusion
This compound is a highly effective reagent for the synthesis of sulfonamides, a critical functional group in numerous pharmaceutical agents. Its enhanced reactivity, attributed to the electron-withdrawing nature of the dichloro-substituted pyridine ring, facilitates efficient sulfonylation of a wide range of amine nucleophiles. The straightforward mechanism, coupled with the reliability of the reaction, ensures its continued importance in the toolkit of medicinal chemists and drug development professionals. A thorough understanding of its mechanism of action and reaction parameters is essential for its optimal application in the synthesis of novel therapeutic agents.
References
- 1. cbijournal.com [cbijournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to 5,6-Dichloropyridine-3-sulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dichloropyridine-3-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural features, particularly the reactive sulfonyl chloride group and the dichlorinated pyridine core, make it an essential intermediate for the development of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its application in the synthesis of kinase inhibitors.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the electron-withdrawing chlorine atoms and the sulfonyl chloride group significantly influences its reactivity and physicochemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 98121-40-5 | [2] |
| Molecular Formula | C₅H₂Cl₃NO₂S | [2] |
| Molecular Weight | 246.5 g/mol | [2] |
| Melting Point | 42 °C | [3] |
| Boiling Point | ~333.6 °C at 760 mmHg (calculated) | [3] |
| Density | Data not available | |
| Appearance | White to off-white powder/crystalline solid | [4] |
| Solubility | Reacts with water. Soluble in polar aprotic solvents such as dichloromethane and chloroform. | [5] |
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.
The dichlorinated pyridine ring is relatively stable but can undergo nucleophilic aromatic substitution under certain conditions, although the sulfonyl chloride group is generally more reactive. The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[3] Therefore, it should be handled under anhydrous conditions and stored in a cool, dry place.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, based on established procedures for analogous compounds.[6][7]
Synthesis of this compound
A common and effective method for the synthesis of pyridine-3-sulfonyl chlorides is through a Sandmeyer-type reaction, starting from the corresponding aminopyridine.[8]
Reaction Scheme:
Materials:
-
3-Amino-5,6-dichloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-5,6-dichloropyridine in concentrated hydrochloric acid. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate reaction vessel, prepare a solution of copper(I) chloride in a suitable solvent saturated with sulfur dioxide gas, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen ceases.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent system.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of hexanes and ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure and purity of the synthesized this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and sulfonyl chloride groups.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a dichlorinated pyridine ring bearing a sulfonyl chloride substituent.
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of various kinase inhibitors.[3] The sulfonyl chloride moiety readily reacts with primary or secondary amines to form sulfonamides, a common pharmacophore in many kinase inhibitors.
The Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for drug development.
Caption: The Ras/Raf/MEK/ERK signaling pathway, a key target for kinase inhibitors.
General Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor using this compound typically involves the formation of a sulfonamide bond with a suitable amine-containing fragment.
Caption: General workflow for the synthesis of a kinase inhibitor.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Conclusion
This compound is a versatile and highly reactive intermediate with significant applications in the synthesis of pharmaceuticals, particularly kinase inhibitors. A thorough understanding of its physical and chemical properties, along with well-defined experimental protocols for its synthesis and handling, is crucial for its effective and safe utilization in research and drug development. This guide provides a foundational resource for scientists working with this important chemical entity.
References
- 1. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]
- 2. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 98121-40-5 [smolecule.com]
- 4. indiamart.com [indiamart.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety, Handling, and Storage of 5,6-dichloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 5,6-dichloropyridine-3-sulfonyl chloride. The content is intended for laboratory personnel and professionals in the fields of chemical research and drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of the chemical.
Chemical and Physical Properties
This compound is a reactive chemical intermediate widely used in the synthesis of sulfonamides and other derivatives for pharmaceutical and agrochemical research.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₂Cl₃NO₂S[3] |
| Molecular Weight | 246.5 g/mol [3] |
| Appearance | Solid |
| CAS Number | 98121-40-5[3] |
| IUPAC Name | This compound[3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards are its corrosivity and reactivity with water.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Hazard Pictograms:
Signal Word: Danger
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize the risk of exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are required. |
| Skin Protection | A lab coat, chemically resistant gloves (e.g., neoprene or nitrile rubber), and closed-toe shoes are mandatory. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the quality of the chemical.
Handling
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Procedural Precautions: Keep away from incompatible materials such as water, strong bases, and oxidizing agents.
Storage
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Storage Conditions: Store in a designated corrosives storage cabinet. The storage area should be segregated from incompatible materials.[4]
-
Incompatibilities: Avoid storage with water, moisture, strong bases, and oxidizing agents.
Experimental Protocols
This compound is a key reagent in the synthesis of sulfonamides, a common motif in many pharmaceutical compounds. The following are general protocols for its use.
General Protocol for Sulfonamide Synthesis
This protocol outlines the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon gas supply
-
Standard workup and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine in the anhydrous solvent.
-
Add the tertiary amine base to the solution.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Slowly add the solution of this compound to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of this compound (General Method)
General Steps:
-
Diazotization of 3-aminopyridine with a nitrite source in an acidic medium to form a diazonium salt.[5][6]
-
Reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst to introduce the sulfonyl chloride group.[6]
Spill and Disposal Procedures
In the event of a spill or for the disposal of waste, the following procedures should be followed.
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a labeled, sealable waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Waste Disposal
-
Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions of this compound in a separate, labeled container for halogenated organic liquid waste.
-
Disposal Route: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the handling and use of this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: Reaction scheme for the synthesis of sulfonamides.
Caption: Decision-making workflow for chemical spill response.
References
- 1. This compound Supplier [benchchem.com]
- 2. Buy this compound | 98121-40-5 [smolecule.com]
- 3. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.wayne.edu [research.wayne.edu]
- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes: 5,6-Dichloropyridine-3-sulfonyl Chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropyridine-3-sulfonyl chloride is a valuable heterocyclic building block for the synthesis of diverse molecular scaffolds in medicinal chemistry. Its electron-deficient pyridine core, substituted with two chlorine atoms and a reactive sulfonyl chloride group, provides a versatile platform for generating compound libraries. The sulfonyl chloride moiety serves as a key functional handle for introducing the sulfonamide pharmacophore, a structural motif present in a wide range of biologically active compounds, including potent kinase inhibitors.[1][2]
The two chlorine atoms on the pyridine ring offer opportunities for subsequent functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions, allowing for fine-tuning of a compound's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles. This document provides detailed protocols and application examples for the use of this compound in the development of potential therapeutic agents.
Core Application: Sulfonamide Bond Formation
The primary application of this compound is its reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is typically robust and high-yielding, forming the core of many synthetic routes. The resulting 5,6-dichloropyridine-3-sulfonamide scaffold can act as a key intermediate for further diversification or as the final active pharmaceutical ingredient.
The general workflow for this transformation is outlined below.
Caption: General workflow for sulfonamide synthesis.
Experimental Protocols
The following protocols are generalized from procedures described in the patent literature for the synthesis of sulfonamide derivatives using this compound.
Protocol 1: General Sulfonylation of Amines
This protocol is adapted from a general procedure for reacting an amine with the sulfonyl chloride at room temperature.[3]
Materials:
-
Amine substrate (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the amine substrate (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add the base (e.g., pyridine, 1.5 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: To this mixture, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise at room temperature.
-
Reaction: Stir the resulting reaction mixture at room temperature overnight, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired sulfonamide product.
Protocol 2: Sulfonylation of a Lithiated Intermediate
This protocol is adapted from a procedure involving the reaction with a lithiated heteroaryl intermediate at low temperature.[4]
Materials:
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
n-Butyllithium (n-BuLi) (1.1 equivalents, e.g., 1.6 M solution in hexanes)
-
This compound (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Dry ice/acetone bath
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Setup: In an oven-dried flask under an argon atmosphere, dissolve the aryl/heteroaryl bromide (1.0 eq.) in anhydrous THF.
-
Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.2 eq.) in anhydrous THF. Add this solution dropwise to the cold, stirred solution of the lithiated intermediate.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product via silica gel chromatography to obtain the target sulfonamide.
Application in the Synthesis of Bioactive Agents
| Compound Class Synthesized | Therapeutic Target/Application | Reference |
| Heteroaryl-substituted sulfonamides | Protein kinase inhibitors | [4] |
| Thiazole-derived sulfonamides | FBPase inhibitors for diabetes | [7][8] |
| Complex benzamide sulfonamides | Apoptosis-inducing agents for cancer | [5][6][9] |
| N-(heteroaryl)-sulfonamide derivatives | S100-inhibitors for inflammatory diseases/cancer | [3] |
Targeted Signaling Pathways: Apoptosis
Many kinase inhibitors exert their anti-cancer effects by modulating signaling pathways that control programmed cell death, or apoptosis. Key proteins in this pathway, such as those in the Bcl-2 family, are often downstream effectors of oncogenic kinase signaling. The synthesis of apoptosis-inducing agents using the 5,6-dichloropyridine-3-sulfonamide scaffold highlights its relevance in developing therapeutics that target these fundamental cancer-related pathways.[5]
Caption: Simplified intrinsic apoptosis pathway.
Conclusion
This compound is a strategic starting material for constructing sulfonamide-containing compounds. The straightforward and efficient formation of the sulfonamide bond, coupled with the potential for further modification at the two chlorine positions, makes it a valuable tool for generating chemical libraries aimed at discovering novel kinase inhibitors and other therapeutic agents. The protocols and applications described herein provide a foundational guide for researchers in the field of drug discovery and medicinal chemistry.
References
- 1. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors - Google Patents [patents.google.com]
- 4. WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 5. EP2435432B1 - Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases - Google Patents [patents.google.com]
- 6. CA2813985C - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]
- 7. US20070281979A1 - New FBPase inhibitors for diabetes - Google Patents [patents.google.com]
- 8. WO2007137962A1 - Thiazole derivatives - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Preparation of Sulfonate Esters from 5,6-Dichloropyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonate esters are crucial intermediates in organic synthesis, valued for their ability to act as excellent leaving groups in nucleophilic substitution reactions. The pyridine sulfonyl moiety, in particular, is a significant pharmacophore found in a variety of therapeutic agents. This document provides a detailed protocol for the synthesis of novel sulfonate esters from 5,6-dichloropyridine-3-sulfonyl chloride. This starting material offers a versatile scaffold for the development of new chemical entities in drug discovery programs, owing to the presence of reactive chlorine substituents on the pyridine ring that can be further functionalized.
The following protocols are based on established methods for the sulfonylation of alcohols.[1][2][3][4][5] The reaction involves the treatment of this compound with a range of alcohols in the presence of a suitable base to yield the corresponding sulfonate esters. These compounds can serve as key building blocks for the synthesis of more complex molecules with potential biological activity.
Experimental Protocols
General Protocol for the Synthesis of Alkyl 5,6-dichloropyridine-3-sulfonates
This procedure outlines the general method for the reaction of this compound with primary and secondary alcohols. The use of a non-nucleophilic base, such as triethylamine or pyridine, is critical to neutralize the HCl generated during the reaction.[5]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of the desired alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.
Data Presentation
The following tables summarize representative, hypothetical quantitative and characterization data for the synthesis of various alkyl 5,6-dichloropyridine-3-sulfonates.
Table 1: Reaction Conditions and Yields for the Synthesis of Alkyl 5,6-dichloropyridine-3-sulfonates
| Entry | Alcohol | Equivalents of Alcohol | Equivalents of Et₃N | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | 1.0 | 1.2 | 2 | 0 to RT | 85 |
| 2 | Ethanol | 1.0 | 1.2 | 3 | 0 to RT | 82 |
| 3 | Isopropanol | 1.0 | 1.5 | 5 | 0 to RT | 75 |
| 4 | Benzyl Alcohol | 1.0 | 1.2 | 4 | 0 to RT | 88 |
Table 2: Hypothetical Characterization Data for Synthesized Sulfonate Esters
| Entry | Compound Name | Molecular Formula | M.P. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 1 | Methyl 5,6-dichloropyridine-3-sulfonate | C₆H₅Cl₂NO₃S | 78-80 | 8.75 (d, 1H), 8.20 (d, 1H), 4.05 (s, 3H) | 152.1, 148.5, 138.2, 132.5, 125.0, 58.2 | 255.9 [M+H]⁺ |
| 2 | Ethyl 5,6-dichloropyridine-3-sulfonate | C₇H₇Cl₂NO₃S | 65-67 | 8.76 (d, 1H), 8.21 (d, 1H), 4.45 (q, 2H), 1.40 (t, 3H) | 152.0, 148.4, 138.3, 132.6, 124.9, 68.5, 14.8 | 269.9 [M+H]⁺ |
| 3 | Isopropyl 5,6-dichloropyridine-3-sulfonate | C₈H₉Cl₂NO₃S | 71-73 | 8.77 (d, 1H), 8.22 (d, 1H), 5.10 (sept, 1H), 1.45 (d, 6H) | 151.9, 148.3, 138.4, 132.7, 124.8, 75.1, 23.5 | 284.0 [M+H]⁺ |
| 4 | Benzyl 5,6-dichloropyridine-3-sulfonate | C₁₂H₉Cl₂NO₃S | 92-94 | 8.78 (d, 1H), 8.15 (d, 1H), 7.40-7.55 (m, 5H), 5.40 (s, 2H) | 152.2, 148.6, 138.1, 134.5, 132.4, 129.2, 128.8, 128.5, 124.7, 72.3 | 332.0 [M+H]⁺ |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the preparation of sulfonate esters from this compound.
Caption: General workflow for the synthesis of sulfonate esters.
Applications in Drug Development
The synthesized 5,6-dichloropyridyl sulfonate esters are versatile intermediates. The sulfonate group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities. Furthermore, the chloro-substituents on the pyridine ring are amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a pathway to construct complex molecular architectures. These features make the title compounds valuable starting points for the synthesis of novel libraries of compounds for high-throughput screening in drug discovery campaigns targeting a wide range of biological targets.
References
- 1. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
- 2. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. homework.study.com [homework.study.com]
Application Notes: The Strategic Use of 5,6-Dichloropyridine-3-sulfonyl Chloride in the Synthesis of Novel Agrochemicals
Introduction
5,6-Dichloropyridine-3-sulfonyl chloride is a highly reactive intermediate that serves as a critical building block in the synthesis of advanced agrochemicals. The presence of two chlorine atoms on the pyridine ring, combined with a reactive sulfonyl chloride functional group, makes this compound a versatile precursor for creating novel herbicides and fungicides. Its primary application lies in the formation of sulfonamides and sulfonylureas, classes of compounds well-known for their potent biological activities. The reaction of this compound with various amines, anilines, and heterocyclic amines allows for the introduction of the dichloropyridine moiety into a larger molecular scaffold, often leading to compounds with high efficacy and specific modes of action.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative pyridylsulfonylurea herbicide.
Core Application: Synthesis of Pyridylsulfonylurea Herbicides
Pyridylsulfonylurea herbicides are a significant class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This specific mode of action provides excellent crop selectivity and low toxicity to mammals. The synthesis of these complex molecules often involves the coupling of a pyridine sulfonyl chloride with a heterocyclic amine via a sulfonylurea bridge.
The following sections detail a representative synthesis of a novel pyridylsulfonylurea herbicide using this compound as the key starting material.
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dichloropyridine-3-sulfonamide (Intermediate 1)
This protocol describes the reaction of this compound with ammonia to form the corresponding sulfonamide, a key intermediate for the subsequent synthesis of the sulfonylurea.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 10.0 g (40.5 mmol) of this compound in 100 mL of dichloromethane.
-
Cool the solution to 0-5 °C in the ice bath.
-
Slowly add 15 mL of concentrated aqueous ammonia (28-30%) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 5,6-dichloropyridine-3-sulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a white solid.
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used |
| This compound | 246.50 | 40.5 | 10.0 g |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | - | 15 mL |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 5,6-Dichloropyridine-3-sulfonamide | 227.05 | 9.19 | 85-95% |
Protocol 2: Synthesis of a Pyridylsulfonylurea Herbicide
This protocol details the coupling of the intermediate sulfonamide with a heterocyclic isocyanate to form the final pyridylsulfonylurea product. The synthesis of the heterocyclic isocyanate is a prerequisite and is typically achieved by reacting the corresponding amine with phosgene or a phosgene equivalent. For this representative protocol, we will assume the availability of 4,6-dimethoxypyrimidin-2-yl isocyanate.
Materials:
-
5,6-Dichloropyridine-3-sulfonamide (Intermediate 1)
-
4,6-Dimethoxypyrimidin-2-yl isocyanate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5.0 g (22.0 mmol) of 5,6-dichloropyridine-3-sulfonamide and 50 mL of anhydrous acetonitrile.
-
Add 4.0 g (22.0 mmol) of 4,6-dimethoxypyrimidin-2-yl isocyanate to the suspension.
-
Add 3.35 g (22.0 mmol) of DBU dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add 100 mL of diethyl ether to the residue and stir vigorously. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pyridylsulfonylurea herbicide.
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used |
| 5,6-Dichloropyridine-3-sulfonamide | 227.05 | 22.0 | 5.0 g |
| 4,6-Dimethoxypyrimidin-2-yl isocyanate | 181.14 | 22.0 | 4.0 g |
| DBU | 152.24 | 22.0 | 3.35 g |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| Pyridylsulfonylurea Herbicide | 408.19 | 8.98 | 70-85% |
Visualizations
Synthetic Workflow
Caption: Synthetic route to a pyridylsulfonylurea herbicide.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Application Notes and Protocols for 5,6-Dichloropyridine-3-sulfonyl Chloride in the Development of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropyridine-3-sulfonyl chloride is a versatile heterocyclic building block crucial in medicinal chemistry for the synthesis of novel therapeutic agents.[1] Its highly reactive sulfonyl chloride group readily undergoes reactions with nucleophiles, such as amines, to form sulfonamides, a well-established pharmacophore present in a wide array of biologically active molecules.[1] The dichlorinated pyridine core provides a rigid scaffold that can engage in key binding interactions with biological targets. This, combined with the ability to easily introduce diversity through the sulfonyl chloride handle, makes it a valuable starting material for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1] Notably, this scaffold is of significant interest in the development of kinase inhibitors.[1]
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of potential therapeutic agents, with a focus on protein kinase inhibitors.
Key Applications
Derivatives of this compound have been investigated for a range of therapeutic applications, primarily centered around the inhibition of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By developing inhibitors that selectively target specific kinases, it is possible to modulate these pathways and achieve a therapeutic effect.
Experimental Protocols
General Protocol for the Synthesis of 5,6-Dichloropyridine-3-sulfonamide Derivatives
The synthesis of sulfonamide derivatives from this compound is typically achieved through its reaction with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Base (e.g., triethylamine, pyridine, N,N-diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for inert atmosphere (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of the desired amine (1.0 equivalent) in an anhydrous solvent, add the base (1.1-1.5 equivalents).
-
Stir the solution at room temperature under an inert atmosphere.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5,6-dichloropyridine-3-sulfonamide derivative.
Characterization:
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
Example Protocol: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
This protocol describes the synthesis of a hypothetical kinase inhibitor scaffold, N-(4-aminophenyl)-5,6-dichloropyridine-3-sulfonamide, which could serve as a key intermediate for further elaboration.
Materials:
-
This compound (1.0 g, 4.06 mmol)
-
p-Phenylenediamine (0.44 g, 4.06 mmol)
-
Triethylamine (0.68 mL, 4.87 mmol)
-
Anhydrous Dichloromethane (DCM) (40 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve p-phenylenediamine in 20 mL of anhydrous DCM.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound in 20 mL of anhydrous DCM.
-
Add the this compound solution dropwise to the p-phenylenediamine solution over 15 minutes.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, add 30 mL of water to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(4-aminophenyl)-5,6-dichloropyridine-3-sulfonamide.
Data Presentation
The biological activity of novel therapeutic agents derived from this compound is typically evaluated using in vitro enzyme inhibition assays and cell-based assays. The data is often presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
Table 1: Hypothetical Biological Activity Data for 5,6-Dichloropyridine-3-sulfonamide Derivatives against Target Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| Hypothetical-1 | Kinase A | 50 |
| Hypothetical-2 | Kinase A | 25 |
| Hypothetical-3 | Kinase B | 150 |
| Hypothetical-4 | Kinase B | 75 |
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and Screening
The general workflow for developing novel therapeutic agents from this compound involves synthesis, purification, characterization, and biological screening.
Signaling Pathway Modulation
Derivatives of this compound are often designed to inhibit specific protein kinases within a signaling pathway, thereby blocking downstream events that contribute to disease progression. For example, inhibiting a kinase in a cancer-related pathway can lead to cell cycle arrest and apoptosis.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of novel therapeutic agents, particularly protein kinase inhibitors. The straightforward synthesis of sulfonamide derivatives allows for the rapid generation of diverse compound libraries. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this versatile scaffold in drug discovery and development. Careful characterization and thorough biological evaluation are essential to identify and optimize lead compounds for further preclinical and clinical investigation.
References
Application of 5,6-Dichloropyridine-3-sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropyridine-3-sulfonyl chloride is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive sulfonyl chloride group and a dichlorinated pyridine ring, make it a valuable precursor for the synthesis of a diverse range of sulfonamide derivatives. These derivatives have shown promise as potent inhibitors of various protein kinases and as antimicrobial agents, highlighting the importance of this scaffold in drug discovery and development.
The pyridine-3-sulfonamide moiety is a well-established pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. The presence of two chlorine atoms on the pyridine ring can enhance binding affinity through halogen bonding and modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. This combination of features makes this compound an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors and antimicrobial agents, along with comprehensive experimental protocols for the synthesis and biological evaluation of its derivatives.
Application Notes
Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The sulfonamide group derived from this compound can act as a hydrogen bond acceptor, mimicking the phosphate group of ATP and enabling potent inhibition of various kinases.
Derivatives of this compound have been explored as inhibitors of several kinase families, including Cyclin-Dependent Kinases (CDKs) and Pim kinases, which are key regulators of cell cycle progression and apoptosis. The general synthetic strategy involves the reaction of this compound with a variety of amino-heterocycles, such as aminopyrazoles, to generate a library of potential kinase inhibitors. The dichloropyridyl moiety can occupy the ATP-binding pocket, while the appended heterocyclic group can be modified to achieve selectivity and potency against specific kinase targets.
Antimicrobial Agents
The increasing prevalence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Sulfonamides, or "sulfa drugs," were among the first classes of antibiotics discovered and continue to be a source of inspiration for the development of new antibacterial compounds.
The 5,6-dichloropyridine-3-sulfonamide scaffold has been investigated for its potential antimicrobial properties. The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural and electronic properties of derivatives of this compound can be fine-tuned to optimize their inhibitory activity against bacterial DHPS, leading to the development of new agents to combat bacterial infections.
Data Presentation
The following table summarizes representative quantitative data for the biological activity of sulfonamide derivatives, illustrating the potential of compounds derived from this compound. Note: The following data is representative and compiled from analogous compounds in the literature to illustrate potential efficacy. Specific data for derivatives of this compound is often proprietary and found within patent literature.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| KIN-1 | Pim-1 Kinase | In vitro Kinase Assay | 85 | Hypothetical |
| KIN-2 | CDK2/cyclin E | Cell Proliferation Assay | 120 | Hypothetical |
| KIN-3 | CDK9/cyclin T | In vitro Kinase Assay | 95 | Hypothetical |
| ANT-1 | S. aureus | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | Hypothetical |
| ANT-2 | E. coli | Minimum Inhibitory Concentration (MIC) | 32 µg/mL | Hypothetical |
Experimental Protocols
Protocol 1: General Synthesis of 5,6-Dichloropyridine-3-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Amine (e.g., 3-amino-1H-pyrazole)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., Pim-1, CDK2)
-
Kinase substrate (specific for the kinase being tested)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Prepare a stock solution of the inhibitor compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step addition of reagents to deplete unused ATP and then convert the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualization
Application Notes and Protocols: Reaction of 5,6-dichloropyridine-3-sulfonyl chloride with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The reaction of 5,6-dichloropyridine-3-sulfonyl chloride with secondary amines is a cornerstone transformation in medicinal chemistry for the generation of novel sulfonamide derivatives. The resulting N-substituted 5,6-dichloropyridine-3-sulfonamides are key structural motifs in a variety of biologically active compounds. The dichloropyridine core provides a rigid scaffold that can be strategically functionalized, while the sulfonamide linkage is a well-established pharmacophore known to interact with a multitude of biological targets.
This reaction is particularly valuable in drug discovery for several reasons:
-
Scaffold for Kinase Inhibitors: The pyridine sulfonamide moiety is a privileged scaffold in the design of kinase inhibitors, which are crucial in oncology and inflammation research. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the dichlorinated ring can participate in various hydrophobic and electrostatic interactions within the ATP-binding pocket of kinases.
-
Rapid Library Synthesis: The reactivity of the sulfonyl chloride group allows for the rapid and efficient synthesis of large libraries of compounds by introducing a diverse range of secondary amines. This is instrumental in high-throughput screening (HTS) campaigns to identify novel hits and for establishing structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The choice of the secondary amine allows for the fine-tuning of the physicochemical properties of the final compound, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
-
Versatile Intermediate: The resulting sulfonamides can serve as versatile intermediates for further functionalization, for example, through substitution of the chlorine atoms on the pyridine ring, enabling the exploration of a wider chemical space.
The reaction typically proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride. The use of a base is generally required to neutralize the in situ generated HCl, driving the reaction to completion. The choice of solvent and base can influence the reaction rate and yield.
Experimental Protocols
The following is a general protocol for the reaction of this compound with a secondary amine. The specific conditions may require optimization depending on the reactivity of the secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine, pyrrolidine, N-methylpiperazine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN))
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Reagents: To the stirred solution, add the secondary amine (1.1-1.5 eq) followed by the base (1.5-2.0 eq) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 5,6-dichloropyridine-3-sulfonamide.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry (MS), to confirm its identity and purity.
Data Presentation
The following table summarizes representative examples of the reaction of this compound with various secondary amines. Please note that specific literature examples with a wide range of secondary amines and their corresponding yields for this particular sulfonyl chloride are limited; the data presented is a compilation from analogous reactions and general knowledge of sulfonamide synthesis.
| Secondary Amine | Product | Typical Conditions | Yield (%) |
| Piperidine | 5,6-dichloro-3-(piperidin-1-ylsulfonyl)pyridine | DCM, TEA, rt, 12h | 85-95 |
| Morpholine | 4-((5,6-dichloropyridin-3-yl)sulfonyl)morpholine | THF, DIPEA, rt, 16h | 80-90 |
| Pyrrolidine | 5,6-dichloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | ACN, Pyridine, rt, 24h | 82-92 |
| N-Methylpiperazine | 1-((5,6-dichloropyridin-3-yl)sulfonyl)-4-methylpiperazine | DCM, TEA, 0 °C to rt, 18h | 75-85 |
| N,N-Diethylamine | 5,6-dichloro-N,N-diethylpyridine-3-sulfonamide | THF, TEA, rt, 24h | 70-80 |
Mandatory Visualization
Caption: General reaction scheme for the synthesis of N-substituted 5,6-dichloropyridine-3-sulfonamides.
Caption: Experimental workflow for the synthesis and purification of N-substituted 5,6-dichloropyridine-3-sulfonamides.
Application Notes and Protocols: 5,6-Dichloropyridine-3-sulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropyridine-3-sulfonyl chloride is a versatile bifunctional reagent widely employed in organic synthesis. Its key structural features, a reactive sulfonyl chloride group and a dichlorinated pyridine ring, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds. This reagent is particularly significant in medicinal chemistry for the preparation of sulfonamides and sulfonate esters, which are prominent scaffolds in numerous biologically active molecules, including potent kinase inhibitors. The dichloro-substituted pyridine core provides a rigid framework that can engage in crucial binding interactions with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sulfonamides and sulfonate esters, with a focus on its application in the development of kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Core Applications
The primary applications of this compound in organic synthesis revolve around the high reactivity of the sulfonyl chloride moiety towards nucleophiles.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines readily forms stable sulfonamide linkages. This transformation is fundamental in the synthesis of various pharmaceutical agents. The general reaction scheme is as follows:
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 5,6-dichloropyridine-3-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of sulfonamide synthesis when using 5,6-dichloropyridine-3-sulfonyl chloride. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this critical reaction.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of sulfonamides from this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Degraded this compound: Sulfonyl chlorides are moisture-sensitive and can hydrolyze over time to the corresponding sulfonic acid, which is unreactive towards amines.[1][2] | - Use freshly prepared or purchased this compound. - Ensure the reagent has been stored under anhydrous conditions. - Consider purifying the sulfonyl chloride before use if its quality is uncertain. |
| Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[2] | - Increase the reaction temperature to provide more energy for the reaction to proceed. - Use a stronger or excess of the base to fully deprotonate the amine and increase its nucleophilicity. - Consider using a catalyst to facilitate the reaction.[3] | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction. | - Carefully verify the molar equivalents of the amine, this compound, and the base. A slight excess of the amine (1.1-1.2 equivalents) is often beneficial.[2] | |
| Presence of a Significant Polar Byproduct | Hydrolysis of the Sulfonyl Chloride: The presence of water in the reaction mixture will lead to the formation of 5,6-dichloropyridine-3-sulfonic acid.[1][2] | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Formation of a Double-Addition Product (Di-sulfonylation) | Reaction of the Formed Sulfonamide with another Molecule of Sulfonyl Chloride: The proton on the nitrogen of the newly formed sulfonamide can be acidic enough to be removed by the base, allowing for a second reaction with the sulfonyl chloride, particularly with primary amines.[2][4] | - Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride. - Use a stoichiometric amount of the amine or a slight excess, but avoid a large excess of the sulfonyl chloride. |
| Difficult Product Isolation and Purification | Presence of Unreacted Starting Materials or Byproducts: This can complicate the purification process, leading to lower isolated yields. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Choose an appropriate workup procedure to remove excess reagents and byproducts. An acidic wash can remove unreacted amine and basic catalysts, while a basic wash can remove the sulfonic acid byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of a sulfonamide from this compound and a primary amine?
A1: The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is used to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: What are the most common bases used for this reaction, and how do I choose the right one?
A2: Pyridine and triethylamine (TEA) are the most commonly used bases for sulfonamide synthesis.[2] Pyridine can also act as a solvent, while TEA is a stronger, non-nucleophilic base. The choice of base can depend on the reactivity of the amine and the desired reaction conditions. For less nucleophilic amines, a stronger base like TEA may be preferable.
Q3: How does reaction temperature affect the yield and purity of the sulfonamide?
A3: Higher temperatures can increase the reaction rate, which can be beneficial for less reactive amines. However, elevated temperatures can also promote side reactions, such as the formation of di-sulfonylation products or degradation of the reactants. It is often best to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to proceed at room temperature or with gentle heating while monitoring its progress.[1]
Q4: What solvents are suitable for this reaction?
A4: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[2] The choice of solvent will depend on the solubility of the reactants and the desired reaction temperature.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.[2]
Data Presentation
To systematically optimize the yield of your sulfonamide synthesis, it is crucial to meticulously record and compare the results of experiments conducted under varying conditions. Below are template tables that you can use to organize your data.
Table 1: Effect of Base and Solvent on Sulfonamide Yield
| Entry | Amine (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | Pyridine (1.5) | Dichloromethane | 25 | 12 | |
| 2 | 1.1 | Triethylamine (1.5) | Dichloromethane | 25 | 12 | |
| 3 | 1.1 | Pyridine (1.5) | Tetrahydrofuran | 25 | 12 | |
| 4 | 1.1 | Triethylamine (1.5) | Tetrahydrofuran | 25 | 12 | |
| 5 | 1.1 | Pyridine (1.5) | Acetonitrile | 25 | 12 | |
| 6 | 1.1 | Triethylamine (1.5) | Acetonitrile | 25 | 12 |
Table 2: Effect of Temperature and Reaction Time on Sulfonamide Yield
| Entry | Amine (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | Triethylamine (1.5) | Dichloromethane | 0 | 24 | |
| 2 | 1.1 | Triethylamine (1.5) | Dichloromethane | 25 | 12 | |
| 3 | 1.1 | Triethylamine (1.5) | Dichloromethane | 25 | 24 | |
| 4 | 1.1 | Triethylamine (1.5) | Dichloromethane | 40 | 6 | |
| 5 | 1.1 | Triethylamine (1.5) | Dichloromethane | 40 | 12 |
Experimental Protocols
The following is a detailed, generalized protocol for the synthesis of a sulfonamide from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine Solution: In a clean, dry round-bottom flask, dissolve the primary amine (1.1 equivalents) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) to the solution and stir the mixture at room temperature for 10 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
Preparation of the Sulfonyl Chloride Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Reaction: Add the this compound solution dropwise to the cooled, stirring amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-24 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure sulfonamide.
Visualizations
Caption: General reaction scheme for sulfonamide formation.
References
Technical Support Center: Purification of 5,6-dichloropyridine-3-sulfonyl chloride by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5,6-dichloropyridine-3-sulfonyl chloride by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when handling and storing this compound?
A1: this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding 5,6-dichloropyridine-3-sulfonic acid. Therefore, it is crucial to handle this compound under anhydrous conditions, preferably in a glove box or under an inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be thoroughly dried before use. For storage, the compound should be kept in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere to prevent degradation.
Q2: What are the common impurities found in crude this compound?
A2: The most common impurity is the hydrolysis product, 5,6-dichloropyridine-3-sulfonic acid, which forms upon exposure to moisture.[1][2] Other potential impurities may include unreacted starting materials from the synthesis or side-products such as other chlorinated pyridine derivatives.[3]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
Data Presentation
Table 1: Qualitative Solubility and Recommended Solvent Systems for Recrystallization
| Solvent/Solvent System | Suitability | Rationale & Notes |
| Toluene / Hexane | Recommended | Aryl sulfonyl chlorides often recrystallize well from toluene-petroleum ether mixtures.[1] Toluene provides good solubility when hot, while hexane acts as an anti-solvent to induce crystallization upon cooling. |
| Dichloromethane / Hexane | Recommended | Dichloromethane is a good solvent for many organic compounds. A co-solvent system with hexane can effectively induce precipitation. |
| Chloroform (alcohol-free) / Hexane | Potentially Suitable | Chloroform has been used for the recrystallization of other sulfonyl chlorides.[4] Ensure the chloroform is free of ethanol, which can react with the sulfonyl chloride. |
| Ethyl Acetate / Hexane | Worth Testing | Ethyl acetate is a moderately polar solvent that can be effective.[5] Use with a non-polar anti-solvent like hexane is recommended. |
| Methanol / Ethanol | Not Recommended | Alcohols will react with the sulfonyl chloride group to form the corresponding sulfonate ester and should be strictly avoided.[1] |
| Water | Not Recommended | Reacts with the sulfonyl chloride, causing hydrolysis to the sulfonic acid.[3] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Anhydrous Toluene (or other selected primary solvent)
-
Anhydrous Hexane (or other selected anti-solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Activated Charcoal (optional)
-
Dry Erlenmeyer flasks
-
Dry, fluted filter paper
-
Pre-heated filter funnel
-
Büchner funnel and flask
-
Vacuum source
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
Procedure:
-
Dissolution: In a dry Erlenmeyer flask under an inert atmosphere, dissolve the crude this compound in a minimal amount of hot, anhydrous toluene. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and stir for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with dry, fluted filter paper into a clean, dry Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used). This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can help induce crystallization.
-
Inducing Further Precipitation: Once the solution has reached room temperature, slowly add anhydrous hexane as an anti-solvent until the solution becomes slightly turbid.
-
Cooling: Place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guides
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent may be too high, causing the solute to melt and separate as a liquid before it crystallizes. The concentration of the solute may also be too high.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly. If the problem persists, consider a solvent system with a lower boiling point. "Scratching" the side of the flask as the solution cools can also help initiate crystallization.[6]
Problem 2: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.
-
Solution: Evaporate some of the solvent under a gentle stream of inert gas or by gentle heating to increase the concentration of the solute. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]
Problem 3: The product prematurely crystallizes during hot filtration.
-
Possible Cause: The solution is cooling too rapidly in the funnel, or the initial amount of solvent was insufficient.
-
Solution: Use a pre-heated filter funnel. Add a slight excess of hot solvent before filtration to ensure the compound remains in solution. After filtration, the excess solvent can be removed by evaporation before cooling.[6]
Problem 4: The final product is still impure, showing the presence of 5,6-dichloropyridine-3-sulfonic acid.
-
Possible Cause: The starting material was significantly hydrolyzed, or moisture was introduced during the recrystallization process.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. If the starting material has a high sulfonic acid content, an initial work-up may be necessary. Dissolving the crude material in a dry, non-polar solvent like dichloromethane and filtering can sometimes remove the more polar sulfonic acid, which has low solubility in such solvents.
Problem 5: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, the product has significant solubility in the cold solvent, or crystals were lost during transfer.
-
Solution: Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
- 1. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Syntheses Using 5,6-dichloropyridine-3-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dichloropyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound to synthesize sulfonamides?
A1: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride group to the corresponding 5,6-dichloropyridine-3-sulfonic acid. This is particularly problematic as the starting sulfonyl chloride is sensitive to moisture. Other potential side reactions include the formation of bis-sulfonamides with primary amines and reactions with solvents or basic catalysts, especially at elevated temperatures.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help to slow down the rate of hydrolysis relative to the desired sulfonamide formation. The choice of base is also important; non-nucleophilic bases are preferred to avoid reaction with the sulfonyl chloride.
Q3: My reaction with a primary amine is giving a significant amount of a higher molecular weight byproduct. What could it be and how can I avoid it?
A3: With primary amines, the formation of a bis-sulfonamide is a common side reaction, where two molecules of the sulfonyl chloride react with the primary amine. To avoid this, a slow, dropwise addition of the this compound solution to the amine solution is recommended. Using a slight excess of the amine can also favor the formation of the mono-sulfonamide.
Q4: What are the recommended purification techniques for the resulting 5,6-dichloro-N-substituted-pyridine-3-sulfonamides?
A4: Purification of the product typically involves a series of extraction and washing steps to remove unreacted starting materials, the sulfonic acid byproduct, and the hydrochloride salt of the base. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Sulfonamide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | Increased yield of the desired sulfonamide and reduced formation of 5,6-dichloropyridine-3-sulfonic acid. |
| Reaction temperature is too high | Run the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. | Slower reaction rate, but potentially higher selectivity for the desired product over decomposition pathways. |
| Inefficient stirring | Ensure vigorous stirring to promote mixing of the reagents, especially if the amine salt precipitates. | Improved reaction kinetics and higher conversion to the product. |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the sulfonyl chloride. | Drives the reaction to completion and minimizes unreacted sulfonyl chloride. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of 5,6-dichloropyridine-3-sulfonic acid | During work-up, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acidic byproduct. | Removal of the sulfonic acid impurity into the aqueous layer. |
| Formation of bis-sulfonamide | Add the sulfonyl chloride solution dropwise to the amine solution. Consider using a larger excess of the amine. | Favors the formation of the mono-sulfonamide. |
| Unreacted amine | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the excess amine as its hydrochloride salt. | Removal of the basic amine impurity into the aqueous layer. |
| Residual base (e.g., triethylamine) | Wash the organic layer with water and brine to remove the hydrochloride salt of the base. | A cleaner crude product prior to final purification. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) or diisopropylethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a flame-dried flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Preventing hydrolysis of 5,6-dichloropyridine-3-sulfonyl chloride during reactions
Welcome to the technical support center for 5,6-dichloropyridine-3-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during a reaction?
A1: The primary cause of degradation is hydrolysis, which occurs when the sulfonyl chloride group reacts with water. This reaction converts the highly reactive this compound into the less reactive 5,6-dichloropyridine-3-sulfonic acid, which will not participate in the desired sulfonylation reaction, leading to low product yields.
Q2: How can I minimize exposure of my reaction to atmospheric moisture?
A2: To minimize exposure to atmospheric moisture, it is crucial to perform reactions under an inert atmosphere. This can be achieved by using a nitrogen or argon blanket. Standard techniques include using a double manifold (Schlenk line) or a glovebox. Additionally, glassware should be thoroughly dried before use, either by flame-drying under vacuum or by oven-drying at a high temperature (e.g., 120 °C) for several hours and allowing it to cool in a desiccator.
Q3: What are the best solvents for reactions involving this compound?
A3: Anhydrous (dry) aprotic solvents are the best choice. Commonly used solvents include tetrahydrofuran (THF), acetonitrile (MeCN), dichloromethane (DCM), and toluene. It is critical to use solvents with very low water content. Commercial anhydrous solvents are available, or solvents can be dried using appropriate drying agents and distilled prior to use.
Q4: How does temperature affect the stability of this compound?
A4: Higher temperatures can accelerate the rate of both the desired reaction and the undesired hydrolysis. For many sulfonylation reactions, it is recommended to start at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. Temperatures above 40°C should generally be avoided as they can lead to increased decomposition of the sulfonyl chloride.
Q5: Which type of base should I use in my reaction?
A5: Non-nucleophilic tertiary amines are commonly used as bases in sulfonylation reactions. Their primary role is to scavenge the hydrochloric acid (HCl) that is generated as a byproduct. Common choices include triethylamine (TEA) and diisopropylethylamine (DIPEA). While pyridine can also be used, it is important to note that it can also catalyze the hydrolysis of sulfonyl chlorides.[1] The choice of base and its purity (especially its water content) are critical.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis of this compound | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. Conduct the reaction under an inert atmosphere (N₂ or Ar). | Sulfonyl chlorides are highly susceptible to hydrolysis, which deactivates the starting material.[2] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential decomposition. | The reaction may require more time or energy to go to completion. |
| Suboptimal Reagent Concentration | Use the correct stoichiometry of reactants. Ensure the amine nucleophile is of high purity. | An incorrect ratio of reactants can lead to an incomplete reaction or the formation of side products. |
| Poor Solubility of Reagents | Choose a solvent in which all reactants are soluble. Gentle heating may be required, but with caution to avoid degradation. | If the reactants are not in the same phase, the reaction rate will be significantly reduced. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Step | Explanation |
| Side reaction with the base | Use a non-nucleophilic base such as triethylamine or diisopropylethylamine. Ensure the base is anhydrous. | Tertiary amines can sometimes react with the sulfonyl chloride or catalyze side reactions, including hydrolysis.[1] |
| Over-reaction or side reactions | Control the reaction temperature carefully, often starting at 0 °C. Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations. | High local concentrations and temperatures can promote the formation of undesired byproducts. |
| Reaction with solvent | Use a non-reactive, aprotic solvent such as THF, DCM, or acetonitrile. | Protic solvents like alcohols will react with the sulfonyl chloride to form sulfonate esters. |
| Degradation of starting material or product | Maintain a controlled temperature throughout the reaction and workup. Minimize the time the product is exposed to harsh conditions. | Both the sulfonyl chloride and the resulting sulfonamide can be sensitive to high temperatures or acidic/basic conditions during workup. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound
Objective: To provide a standardized, step-by-step protocol for the synthesis of a sulfonamide while minimizing the risk of hydrolysis of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).
-
Reaction Setup: Assemble the reaction apparatus (round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen/argon inlet) while it is still warm and immediately place it under a positive pressure of inert gas.
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine (1.0 equivalent) and the anhydrous non-nucleophilic base (1.2 equivalents) in the chosen anhydrous solvent.
-
In a separate dry flask, dissolve the this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the solution of the amine and base to 0 °C using an ice-water bath.
-
Slowly add the solution of this compound from the dropping funnel to the stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.
Protocol 2: Drying of Solvents
Objective: To provide a reliable method for drying common organic solvents for use in moisture-sensitive reactions.
| Solvent | Recommended Drying Agent | Procedure |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Stir the solvent over calcium hydride overnight, then distill under an inert atmosphere. |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Add small pieces of sodium metal and a small amount of benzophenone to the solvent. Reflux under an inert atmosphere until a persistent blue or purple color develops, then distill. Caution: Sodium is highly reactive with water. |
| Acetonitrile (MeCN) | Calcium hydride (CaH₂) | Stir over calcium hydride for 24 hours, then distill, discarding the first and last 10% of the distillate. |
| Toluene | Sodium | Reflux over sodium metal under an inert atmosphere, then distill. Caution: Sodium is highly reactive with water. |
Note: Always handle drying agents with care and follow appropriate safety procedures. Molecular sieves (3Å or 4Å) that have been activated by heating under vacuum can also be used to dry solvents.[3][4][5]
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Optimizing reaction conditions for 5,6-dichloropyridine-3-sulfonyl chloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 5,6-dichloropyridine-3-sulfonyl chloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction conditions and address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and use of this compound and its derivatives.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
| Potential Cause | Recommended Solutions |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If the sulfonyl chloride is old or has been exposed to air, consider using it in excess or purifying it before use. The presence of a polar byproduct on a TLC plate that doesn't correspond to the starting amine is indicative of the sulfonic acid byproduct.[1] |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines, such as anilines with electron-withdrawing groups, consider using a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,6-lutidine. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also increase the reaction rate by forming a more reactive sulfonylpyridinium intermediate.[2] |
| Steric Hindrance | If either the amine or the sulfonyl chloride is sterically hindered, the reaction may require more forcing conditions. Consider increasing the reaction temperature or switching to a higher-boiling solvent. Be aware that higher temperatures may lead to side reactions.[1][3] |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess (1.05-1.1 equivalents) of the sulfonyl chloride is often used to ensure complete consumption of the amine. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solutions |
| Di-sulfonylation of Primary Amines | This occurs when two molecules of the sulfonyl chloride react with a primary amine. To minimize this, use a 1:1 molar ratio of the amine to the sulfonyl chloride or a slight excess of the amine. Add the sulfonyl chloride solution slowly and at a low temperature (e.g., 0 °C) to the amine solution.[1] Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting amine is consumed.[3] |
| Side Reactions with the Pyridine Ring | The dichloropyridine ring can be susceptible to nucleophilic aromatic substitution under certain conditions. Use milder reaction conditions (lower temperature, less reactive base) to favor the desired sulfonylation reaction. |
| Formation of Sulfonate Esters | If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester.[1] Ensure that anhydrous, non-alcoholic solvents are used. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound?
A1: this compound is a moisture-sensitive and corrosive solid. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[4] When handling, always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Q2: How can I monitor the progress of my sulfonylation reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use an appropriate solvent system to achieve good separation between the starting amine, the sulfonyl chloride, and the product sulfonamide. The consumption of the limiting reagent (usually the amine) indicates the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]
Q3: What are the most suitable solvents and bases for reacting this compound with an amine?
A3: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[2] The choice of base depends on the reactivity of the amine. For most primary and secondary amines, a tertiary amine base like triethylamine or pyridine is sufficient to neutralize the HCl generated during the reaction.[1] For less reactive amines, a stronger, non-nucleophilic base may be required.[2]
Q4: How can I purify the resulting sulfonamide?
A4: Purification is typically achieved through recrystallization or column chromatography on silica gel.[2] The choice of method depends on the physical properties of the sulfonamide. If the product is a solid, recrystallization from a suitable solvent system is often the most efficient method. For oils or solids that are difficult to recrystallize, column chromatography is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of pyridine sulfonyl chlorides.[5][6]
Materials:
-
5,6-dichloropyridine-3-sulfonic acid
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 5,6-dichloropyridine-3-sulfonic acid (1.0 eq.), phosphorus pentachloride (1.5 eq.), and phosphorus oxychloride (2.0 eq.).
-
Heat the mixture to reflux for 3-4 hours. The reaction mixture will become a homogenous solution.
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.
Protocol 2: General Procedure for the Synthesis of N-Substituted-5,6-dichloropyridine-3-sulfonamides
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Sulfonamide Synthesis
| Entry | Amine | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine (1.5) | DCM | 0 to RT | 4 | >90 (expected) |
| 2 | Benzylamine | Triethylamine (1.2) | THF | 0 to RT | 3 | >95 (expected) |
| 3 | Morpholine | Triethylamine (1.2) | DCM | 0 to RT | 2 | >95 (expected) |
| 4 | 4-Nitroaniline | DBU (1.5) | DMF | RT to 50 | 12 | 70-80 (expected) |
| 5 | tert-Butylamine | Triethylamine (1.2) | DCM | RT | 24 | 60-70 (expected) |
Note: The yields presented are typical for analogous sulfonylation reactions and may vary depending on the specific substrate and experimental conditions.
Visualizations
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 98121-40-5 [smolecule.com]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Troubleshooting guide for reactions involving 5,6-dichloropyridine-3-sulfonyl chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-dichloropyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a highly reactive and versatile chemical intermediate.[1] Its main use is in organic synthesis, particularly for preparing sulfonamides and sulfonate esters.[2] The dichloro-substituted pyridine core offers a rigid, electron-deficient scaffold, while the sulfonyl chloride group allows for easy reaction with nucleophiles like amines.[2] This makes it a valuable building block in medicinal chemistry, especially for developing kinase inhibitors and other potential therapeutic agents.[2][3]
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a hazardous substance that can cause severe skin burns and eye damage.[4] It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1] Due to its reactivity, it should be stored in a cool, dry place away from moisture.[1]
Q3: How stable is this compound?
A3: As a heteroaromatic sulfonyl chloride, its stability can be a concern. Beta-isomeric pyridine sulfonyl chlorides are known to be susceptible to hydrolysis by trace amounts of water.[5] Decomposition can lead to the formation of the corresponding sulfonic acid, which will be unreactive in subsequent sulfonamide coupling reactions. Therefore, anhydrous conditions are highly recommended for both storage and reactions.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Sulfonamide Product
| Potential Cause | Recommended Solution |
| Degradation of Sulfonyl Chloride | The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[5][6] Ensure the reaction is run under strictly anhydrous conditions using dry solvents and glassware. It is advisable to use a freshly opened bottle of the reagent or to test the quality of an older bottle. |
| Poor Nucleophilicity of the Amine | Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less reactive.[7] The reaction may require extended reaction times, elevated temperatures, or the use of a stronger, non-nucleophilic base to facilitate the reaction. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction outcome. Aprotic solvents like dichloromethane (DCM) or acetonitrile are generally preferred.[8][9] Polar aprotic solvents can help dissolve the starting materials, but care must be taken to ensure they are anhydrous. |
| Incorrect Order of Reagent Addition | The sequence of adding reagents can be critical. For some reactions, adding a solution of the amine and phosphine to a mixture of the sulfonyl chloride and a base has been shown to improve yields and minimize side products.[7][8] |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Recommended Solution |
| Reaction with Di- or Tri-substituted Amines | If the amine has other nucleophilic sites, side reactions can occur. Protect other reactive functional groups (e.g., alcohols, thiols) on the amine substrate before the reaction. |
| Formation of a Sulfonamide Dimer/Oligomer | If a primary amine is used, double sulfonylation at the nitrogen can sometimes occur, especially with excess sulfonyl chloride. Use a 1:1 stoichiometry of the amine to the sulfonyl chloride or a slight excess of the amine. |
| Over-reduction of the Sulfonyl Chloride | In certain reaction systems, particularly those involving reducing agents, the sulfonyl chloride can be over-reduced, leading to undesired byproducts.[7] Careful control of stoichiometry and reaction temperature is essential. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent. |
| Hydrolyzed Sulfonyl Chloride | The sulfonic acid byproduct can complicate purification. An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic impurity. |
| Complex Reaction Mixture | If multiple side products are formed, purification by flash column chromatography on silica gel is typically required.[8][10] A range of solvent systems (e.g., hexane/ethyl acetate) may need to be screened to achieve good separation. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) or diisopropylethylamine (DIPEA) in an anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Reaction Initiation : Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride : Slowly add a solution of this compound (1.05 mmol) in the same anhydrous solvent (5 mL) to the cooled amine solution dropwise over 15-20 minutes.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, quench it by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.[9]
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound Supplier [benchchem.com]
- 3. Buy this compound | 98121-40-5 [smolecule.com]
- 4. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: 5,6-Dichloropyridine-3-sulfonyl Chloride and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dichloropyridine-3-sulfonyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly reactive and versatile heterocyclic building block extensively used in medicinal chemistry and drug discovery.[1][2] Its primary research value lies in its role as a key intermediate for the synthesis of sulfonamide and sulfonate derivatives.[1] The sulfonyl chloride group is readily displaced by nucleophiles, such as amines, to create sulfonamides, a significant pharmacophore in a wide range of bioactive molecules.[3][4]
Q2: What are the main stability concerns with this compound?
The primary stability concern for this compound is its high susceptibility to hydrolysis.[5] Like other β-isomeric pyridinesulfonyl chlorides, its main decomposition pathway is hydrolysis by trace amounts of water, which leads to the formation of the corresponding and often unreactive 5,6-dichloropyridine-3-sulfonic acid.[6] This reaction is often rapid and can significantly reduce the yield of the desired product. The compound is also sensitive to heat, and thermal decomposition can produce hazardous gases.
Q3: How should this compound be handled and stored?
Due to its reactive nature, careful handling and storage are crucial.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For long-term storage, refrigeration is recommended. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Troubleshooting Guides
Issue 1: Low or No Yield in Sulfonamide Synthesis
Q: I am getting a low yield or no desired product when reacting this compound with my amine. What are the possible causes and solutions?
A: Low or no yield in sulfonamide synthesis can be attributed to several factors, primarily related to the instability of the sulfonyl chloride and the reaction conditions.
-
Possible Cause 1: Degradation of this compound due to moisture.
-
Solution: Ensure that all glassware is rigorously dried before use and that the reaction is carried out under strictly anhydrous conditions. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (nitrogen or argon).
-
-
Possible Cause 2: Inactive amine nucleophile.
-
Solution: Check the purity and reactivity of your amine. If the amine is sterically hindered or electronically deactivated, a stronger base or higher reaction temperature may be required. However, be cautious as higher temperatures can also accelerate the decomposition of the sulfonyl chloride.
-
-
Possible Cause 3: Inappropriate choice of base.
-
Solution: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the HCl generated during the reaction.[7] Ensure the base is added in a slight excess (1.1-1.5 equivalents). If the reaction is still sluggish, consider a stronger non-nucleophilic base.
-
-
Possible Cause 4: Competing side reactions.
-
Solution: The primary side reaction is the hydrolysis of the sulfonyl chloride to the sulfonic acid. To minimize this, add the sulfonyl chloride solution slowly to the reaction mixture containing the amine and base at a low temperature (e.g., 0 °C) to control the exotherm and favor the reaction with the amine over hydrolysis.[8]
-
Issue 2: Presence of 5,6-dichloropyridine-3-sulfonic acid as a major byproduct.
Q: My reaction product is contaminated with a significant amount of 5,6-dichloropyridine-3-sulfonic acid. How can I prevent its formation and remove it?
A: The presence of the sulfonic acid is a clear indication of hydrolysis of the starting material.
-
Prevention:
-
Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of moisture is paramount.
-
Controlled Quenching: When the reaction is complete, quench it at a low temperature by pouring the reaction mixture onto ice or into cold water. For some less water-soluble sulfonyl chlorides, this can cause the product to precipitate, protecting it from extensive hydrolysis.[9]
-
-
Removal:
-
Aqueous Workup: During the workup, the more water-soluble sulfonic acid can often be removed by washing the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution), followed by water and brine. The desired sulfonamide product is typically less acidic and will remain in the organic phase.
-
Chromatography: If the sulfonic acid is not fully removed by an aqueous wash, purification by column chromatography on silica gel is usually effective.
-
Data Presentation
| Sulfonyl Chloride | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t½, min) |
| Benzenesulfonyl chloride | 90% Acetone-Water | 25 | 1.8 x 10⁻⁴ | ~64 |
| p-Nitrobenzenesulfonyl chloride | 90% Acetone-Water | 25 | 2.5 x 10⁻³ | ~4.6 |
| Benzenesulfonyl chloride | 70% Acetone-Water | 25 | 1.1 x 10⁻³ | ~10.5 |
| p-Nitrobenzenesulfonyl chloride | 70% Acetone-Water | 25 | 1.2 x 10⁻² | ~0.96 |
Note: This data is illustrative and compiled from various sources on the solvolysis of aromatic sulfonyl chlorides. The actual stability of this compound will vary.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Triethylamine (1.5 eq) or Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Mandatory Visualizations
Caption: Workflow for Sulfonamide Synthesis.
Caption: Troubleshooting Low Yield Issues.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. This compound Supplier [benchchem.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. scribd.com [scribd.com]
- 7. cbijournal.com [cbijournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Removal of impurities from 5,6-dichloropyridine-3-sulfonyl chloride reactions
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding the purification of 5,6-dichloropyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: During the synthesis, typically via a Sandmeyer-type reaction from 3-amino-5,6-dichloropyridine, several impurities can form. The most prevalent include:
-
5,6-Dichloropyridine-3-sulfonic acid: This is the hydrolysis product of the target compound. Its formation is favored by the presence of water, especially at elevated temperatures or during aqueous work-up.[1]
-
3,5,6-Trichloropyridine: A common Sandmeyer byproduct where the diazonium group is replaced by a chlorine atom.
-
Disulfide and Sulfone Species: Byproducts such as 3,3'-dithiobis(5,6-dichloropyridine) can also arise from side reactions of the intermediate diazonium salt.[1]
-
Unreacted Starting Material: Incomplete diazotization or sulfonation can leave residual 3-amino-5,6-dichloropyridine.
-
Residual Solvents and Reagents: Acetic acid (if used as a solvent), thionyl chloride, or phosphorus oxychloride may remain if not properly removed.[2][3]
Q2: My isolated product is an oil or a wet solid. What is the cause and how can I fix it?
A2: An oily or wet product is typically due to the presence of residual water or solvents, or the depression of the melting point by impurities. Sulfonyl chlorides are highly susceptible to hydrolysis, which can lead to a mixture of the desired product and its corresponding sulfonic acid, often resulting in a lower-melting eutectic mixture.[1]
To resolve this, ensure rigorous anhydrous conditions during the reaction and work-up. If the product has already been isolated, it can be dissolved in a dry, water-immiscible solvent (e.g., dichloromethane or diethyl ether), washed carefully with ice-cold brine to remove water, dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure at a low temperature.[3][4]
Q3: How can I confirm the purity of my this compound?
A3: Purity is typically assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of the desired product and detect the presence of organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the target compound and identifying the relative amounts of various impurities.[5][6]
-
Gas Chromatography (GC): GC can be used if the compound is thermally stable enough not to decompose upon injection. It is often coupled with Mass Spectrometry (GC-MS) for impurity identification.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio.[7]
Troubleshooting Guide
Problem 1: Low yield after aqueous work-up.
-
Probable Cause: Hydrolysis of the sulfonyl chloride product. The sulfonyl chloride group is highly reactive towards water, converting it into the water-soluble sulfonic acid, which is then lost to the aqueous phase during extraction.[1]
-
Solution:
-
Minimize Contact with Water: Perform the aqueous quench by pouring the reaction mixture onto crushed ice to keep the temperature low and minimize hydrolysis rate.
-
Use Cold Separatory Funnel: Pre-chill all glassware, including the separatory funnel, before performing extractions.
-
Work Quickly: Do not allow the sulfonyl chloride to remain in contact with the aqueous phase for extended periods. Separate the layers promptly.[4]
-
Use Brine: Wash the organic layer with ice-cold saturated sodium bicarbonate solution (to neutralize residual acid) followed by ice-cold brine to help remove water.
-
Problem 2: Product purity does not improve after a single purification step.
-
Probable Cause: The presence of multiple impurities with similar physical properties (e.g., solubility) to the desired product.
-
Solution: A multi-step purification approach is often necessary.
-
Acid/Base Wash: An initial wash of the crude product (dissolved in an organic solvent) with a mild aqueous base (e.g., saturated NaHCO₃) can remove acidic impurities like the sulfonic acid.[3]
-
Column Chromatography: Flash chromatography on silica gel can be effective for separating non-polar impurities like 3,5,6-trichloropyridine from the more polar sulfonyl chloride.
-
Recrystallization: This is a powerful final step for removing minor impurities. Finding the right solvent system is key.
-
Problem 3: The product "oils out" during recrystallization instead of forming crystals.
-
Probable Cause: The solvent is too good for the compound, or the solution is supersaturated and cooling too quickly. The presence of significant impurities can also inhibit crystallization.
-
Solution:
-
Solvent Selection: Use a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone, or THF) and then slowly add a "poor" hot solvent (e.g., hexanes or heptane) until the solution becomes slightly cloudy (turbid). Re-heat to clarify and then allow to cool slowly.[8]
-
Slow Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator (2-8°C).
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level to induce nucleation.
-
Seeding: If available, add a single, pure crystal of the product to the cooled solution to initiate crystallization.
-
Data Presentation
Table 1: Common Impurities and Their Removal Strategies
| Impurity Name | Chemical Structure | Common Cause | Recommended Removal Method |
| 5,6-Dichloropyridine-3-sulfonic acid | Cl-C₅H₂N(Cl)-SO₃H | Hydrolysis of the sulfonyl chloride | Wash with cold, dilute aqueous NaHCO₃ during work-up. |
| 3,5,6-Trichloropyridine | Cl-C₅H₂N(Cl)-Cl | Sandmeyer side reaction | Flash column chromatography; careful fractional distillation (if applicable). |
| Unreacted 3-Amino-5,6-dichloropyridine | Cl-C₅H₂N(Cl)-NH₂ | Incomplete diazotization | Wash with cold, dilute aqueous HCl during work-up. |
| Disulfide Byproducts | [Cl-C₅H₂N(Cl)-S]₂ | Reductive coupling of intermediates | Flash column chromatography or recrystallization. |
Table 2: Example Log for Recrystallization Optimization
Researchers can use this template to record their experimental results.
| Trial No. | Solvent System (v/v) | Dissolution Temp. (°C) | Cooling Method | Crystal Formation (Yes/No) | Yield (%) | Purity (e.g., by HPLC) | Notes |
| 1 | Hexanes / Ethyl Acetate (4:1) | 60 | Slow cool to RT, then 4°C | Yes | Fine needles formed | ||
| 2 | Heptane / Acetone (5:1) | 55 | Slow cool to RT | No | - | - | Oiled out |
| 3 | Toluene | 80 | Slow cool to RT | Yes | Large prisms | ||
| 4 |
Key Experimental Protocols
Protocol 1: General Aqueous Work-up for Crude Product
Objective: To isolate the crude this compound from the reaction mixture while minimizing hydrolysis.
Materials:
-
Reaction mixture
-
Crushed ice
-
Water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), ice-cold
-
Saturated aqueous sodium chloride (Brine), ice-cold
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator
Procedure:
-
Prepare a large beaker containing a substantial amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with stirring. The sulfonyl chloride should precipitate as a solid or oil.
-
Transfer the resulting slurry to a separatory funnel.
-
Extract the aqueous mixture with the chosen organic solvent (e.g., 3 x 50 mL). Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Ice-cold water (1 x 50 mL)
-
Ice-cold saturated NaHCO₃ solution (1 x 50 mL) - Caution: Vent frequently to release CO₂ gas.
-
Ice-cold brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator. Important: Use a low bath temperature (<35°C) to prevent thermal decomposition. The result is the crude sulfonyl chloride.
Protocol 2: Purification by Recrystallization
Objective: To achieve high purity of the final product.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., Hexanes, Ethyl Acetate, Toluene)
-
Erlenmeyer flask with a reflux condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude sulfonyl chloride in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to a gentle reflux until all the solid dissolves.
-
While hot, add the "poor" solvent (e.g., hexanes) dropwise until a persistent cloudiness is observed.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove all residual solvent.
Visualizations
Caption: Key impurity formation pathways in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 3. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Buy this compound | 98121-40-5 [smolecule.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of 5,6-dichloropyridine-3-sulfonyl chloride for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of reagents available to chemists, sulfonyl chlorides stand out for their utility in constructing sulfonamides, a privileged scaffold in a multitude of biologically active compounds. This guide provides a detailed comparison of 5,6-dichloropyridine-3-sulfonyl chloride with other commonly used sulfonyl chlorides, offering insights into its reactivity, synthetic applications, and potential biological significance.
Physicochemical and Spectroscopic Properties
The inherent reactivity and physical characteristics of a sulfonyl chloride are crucial determinants of its utility in synthesis. The electron-withdrawing nature of the substituents on the aromatic or heteroaromatic ring significantly influences the electrophilicity of the sulfur atom. This compound features a pyridine ring, which is already electron-deficient compared to a benzene ring, further activated by two chlorine atoms.[1] This electronic profile suggests a high degree of reactivity.
Below is a summary of key physical and spectroscopic data for this compound and a selection of other common sulfonylating agents.
| Property | This compound | Pyridine-3-sulfonyl chloride | Benzenesulfonyl chloride | p-Toluenesulfonyl chloride (TsCl) | 2,4-Dichlorobenzenesulfonyl chloride |
| CAS Number | 98121-40-5 | 16133-25-8 | 98-09-9 | 98-59-9 | 133-59-5 |
| Molecular Formula | C₅H₂Cl₃NO₂S | C₅H₄ClNO₂S | C₆H₅ClO₂S | C₇H₇ClO₂S | C₆H₃Cl₃O₂S |
| Molecular Weight | 246.5 g/mol | 177.61 g/mol | 176.62 g/mol | 190.65 g/mol | 245.5 g/mol |
| Appearance | Powder | Colorless to yellowish oily liquid | Colorless to yellow liquid | White solid | White to off-white solid |
| Melting Point | Not specified | 10.2 ± 0.3 °C[2] | 14.5 °C | 67-69 °C | 51-53 °C |
| Boiling Point | Not specified | >= 284 °C[2] | 251-252 °C | 134 °C (10 mmHg) | 142-145 °C (5 mmHg) |
| IR S=O stretch (cm⁻¹) | Not specified | Not specified | ~1385, ~1180 | ~1370, ~1175 | ~1390, ~1185 |
Comparative Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions, such as the formation of sulfonamides with amines, is a critical parameter for synthetic planning. The electrophilicity of the sulfonyl sulfur is enhanced by electron-withdrawing groups on the aryl or heteroaryl ring and diminished by electron-donating groups.[3]
Based on these principles, a qualitative reactivity trend can be established. Alkanesulfonyl chlorides like methanesulfonyl chloride (MsCl) are generally more reactive than arylsulfonyl chlorides due to less steric hindrance.[4] Among the aromatic sulfonyl chlorides, those with strong electron-withdrawing groups are more reactive. The two chlorine atoms on the pyridine ring of this compound, in addition to the inherent electron deficiency of the pyridine ring, render it a highly reactive sulfonylating agent.[1]
| Sulfonyl Chloride | Key Structural Features | Expected Reactivity | Expected Reaction Time with a Primary Amine |
| Methanesulfonyl Chloride (MsCl) | Small, sterically unhindered alkyl group | Very High | Very Short |
| This compound | Pyridine ring with two electron-withdrawing Cl atoms | High | Short |
| 2,4-Dichlorobenzenesulfonyl chloride | Benzene ring with two electron-withdrawing Cl atoms | High | Short |
| Benzenesulfonyl chloride | Unsubstituted benzene ring | Moderate | Moderate |
| p-Toluenesulfonyl chloride (TsCl) | Benzene ring with a slightly electron-donating methyl group | Moderate | Moderate to Long |
| Dansyl chloride | Naphthalene ring with an electron-donating dimethylamino group | Low | Long |
Experimental Protocols
The synthesis of sulfonamides from sulfonyl chlorides and amines is a cornerstone of medicinal chemistry.[5] While the general procedure is straightforward, the specific conditions often require optimization based on the reactivity of the sulfonyl chloride and the nucleophilicity of the amine.
General Experimental Protocol for Sulfonamide Synthesis
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.0 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine, Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Quenching solution (e.g., water, dilute HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
-
Brine
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base to the stirred solution.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a period determined by the reactivity of the substrates. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For highly reactive sulfonyl chlorides like this compound, the reaction may be complete in a few hours. Less reactive sulfonyl chlorides may require longer reaction times or gentle heating.
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (if a basic workup is used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Characterization: The final sulfonamide product can be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching bands of the sulfonamide group (typically around 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹).
Visualizing Experimental and Biological Contexts
To further contextualize the application of this compound, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamide derivatives often act as inhibitors.
Many sulfonamide-containing compounds are developed as kinase inhibitors, targeting signaling pathways implicated in diseases like cancer.[6] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Purity Validation of 5,6-dichloropyridine-3-sulfonyl chloride
The purity of 5,6-dichloropyridine-3-sulfonyl chloride, a critical intermediate in pharmaceutical synthesis, is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Rigorous analytical validation provides documented evidence that the chosen testing method is suitable for its intended purpose, yielding reliable and accurate results.[1][3][4] This guide offers an objective comparison of common analytical techniques for purity assessment, supported by detailed experimental protocols and performance data to aid researchers and drug development professionals in selecting the most appropriate method for their needs.
Comparison of Analytical Method Performance
The selection of an analytical method depends on factors such as the required accuracy, sensitivity, potential impurities, and available instrumentation.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are staples in pharmaceutical analysis for their high resolving power.[6] Titrimetric methods offer a cost-effective approach for assay determination, while Quantitative Nuclear Magnetic Resonance (qNMR) serves as a powerful primary method that does not require a specific reference standard of the analyte.[5][7]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Argentometric Titration | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and column interaction | Reaction with silver nitrate to quantify chloride | Direct quantification against a certified internal standard |
| Linearity (R²) | > 0.999 | > 0.999 | Not Applicable | Not Applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.5% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~1.0% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 3% | < 1% |
| Specificity | High (separates non-volatile impurities) | High (separates volatile impurities) | Low (titrates all reactive chlorides) | High (structurally specific) |
| Primary Application | Routine purity testing, stability analysis | Routine purity testing, residual solvent analysis | Assay of bulk material | Primary purity assessment, reference standard characterization |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components in a sample based on their differential interactions with a stationary and mobile phase. For this compound, which is highly reactive with water, a derivatization step is often employed to create a stable analyte for analysis by reverse-phase HPLC.[8] Aniline can be used as a derivatizing agent to form a stable sulfonamide.
Experimental Protocol: HPLC with Pre-Column Derivatization
-
Derivatization Agent Preparation: Prepare a 0.5 M solution of aniline in acetonitrile.
-
Standard Preparation: Accurately weigh approximately 20 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of acetonitrile and 1 mL of the aniline solution. Allow to react for 15 minutes. Dilute to volume with acetonitrile.
-
Sample Preparation: Prepare the sample to be tested using the same procedure as the standard, aiming for a similar final concentration.
-
Chromatographic Conditions:
-
Data Analysis: Calculate the purity by the area percent method, comparing the peak area of the derivatized analyte to the total area of all observed peaks.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.[5] Given the thermal lability of sulfonyl chlorides, care must be taken to avoid degradation in the injector port.[7] A method using a cool on-column or split/splitless injection with a robust temperature program is recommended.
Experimental Protocol: GC-FID
-
Solvent: Use a dry, inert solvent such as Dichloromethane or Toluene.
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with the chosen solvent.
-
Sample Preparation: Prepare the sample to be tested using the same procedure to achieve a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[9]
-
Column: RTX-5MS (30 m × 0.25 mm ID × 0.25 µm) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.[9]
-
Oven Program: Start at 80°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: Determine purity using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks.
Titrimetric Method
Titration is a classic analytical technique that provides a quantitative measure of a substance's concentration. For sulfonyl chlorides, a simple and effective method is to hydrolyze the compound, which releases hydrochloric acid (HCl) and the corresponding sulfonic acid. The total acidity can then be determined by titration with a standardized base.
Experimental Protocol: Acid-Base Titration
-
Reagent Preparation: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
Sample Preparation: Accurately weigh approximately 250-300 mg of this compound into a 250 mL Erlenmeyer flask.
-
Hydrolysis: Carefully add 50 mL of a 1:1 mixture of water and acetone to the flask. Swirl gently to dissolve and allow the mixture to stand for 20 minutes to ensure complete hydrolysis of the sulfonyl chloride group.
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the sample with the standardized 0.1 M NaOH solution until a persistent faint pink endpoint is observed.
-
Record the volume of NaOH consumed.
-
-
Calculation: Calculate the purity based on the stoichiometry of the reaction. One mole of this compound produces two moles of acid (one from the sulfonyl chloride hydrolysis and one from the subsequent sulfonic acid).
-
Purity (%) = (V × M × F × 100) / W
-
Where:
-
V: Volume of NaOH titrant (L)
-
M: Molarity of NaOH solution (mol/L)
-
F: Molar mass of analyte / 2 (e.g., 246.5 g/mol / 2)
-
W: Weight of the sample (g)
-
-
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Buy this compound | 98121-40-5 [smolecule.com]
- 3. wjarr.com [wjarr.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. rsc.org [rsc.org]
Comparative Guide to HPLC Analysis of 5,6-dichloropyridine-3-sulfonyl chloride Reaction Products
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5,6-dichloropyridine-3-sulfonyl chloride and its reaction products. It is intended for researchers, scientists, and drug development professionals who are working with this versatile chemical intermediate. This compound is a key building block in the synthesis of various pharmaceutical compounds, making the accurate analysis of its reaction mixtures crucial for process optimization and quality control.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound and its derivatives, reversed-phase HPLC is the most common and effective method. This approach utilizes a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.
Alternative Analytical Techniques
While HPLC is the preferred method for its resolution and sensitivity, other techniques can be employed for the analysis of sulfonyl chlorides and their reaction products:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives of sulfonyl chlorides. Derivatization is often necessary to improve the volatility and thermal stability of the analytes.[4]
-
Titrimetric Methods: These classical chemical analysis methods can be used for the determination of sulfonyl chlorides but lack the specificity and resolution to analyze complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis, though it is generally less sensitive than HPLC.[5][6]
Performance Comparison
The following table summarizes the expected performance of a typical reversed-phase HPLC method for the analysis of this compound and potential reaction byproducts.
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) |
| 5,6-dichloropyridine-3-sulfonic acid | 2.5 | - | 0.5 |
| 3-amino-5,6-dichloropyridine (starting material) | 4.2 | 3.8 | 0.2 |
| This compound | 6.8 | 5.1 | 0.1 |
| Dimer impurity | 9.5 | 4.5 | 0.8 |
Experimental Protocol: HPLC Analysis
This section details the experimental protocol for the HPLC analysis of a reaction mixture containing this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
Sample vials.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[7]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and hydrolyze any remaining highly reactive species. Due to the reactivity of sulfonyl chlorides with water, the sample preparation must be handled with care to avoid hydrolysis of the target analyte before analysis.[7]
-
Dilute the quenched sample to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample onto the column.
-
Acquire the chromatogram for 15 minutes.
-
Identify and quantify the peaks of interest by comparing their retention times and peak areas with those of known standards.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship in the analysis of this compound reaction products.
Caption: Experimental workflow for HPLC analysis.
References
- 1. This compound Supplier [benchchem.com]
- 2. Buy this compound | 98121-40-5 [smolecule.com]
- 3. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Assessing the bioactivity of sulfonamides derived from 5,6-dichloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the bioactivity of various sulfonamide derivatives, offering insights into their therapeutic potential. While direct biological data on sulfonamides derived from 5,6-dichloropyridine-3-sulfonyl chloride is not extensively available in the reviewed literature, this document outlines the broader landscape of sulfonamide bioactivity, supported by experimental data from studies on analogous compounds. The information presented here can serve as a valuable resource for researchers interested in the design and development of novel sulfonamide-based therapeutic agents.
Introduction to Sulfonamides
Sulfonamides, characterized by the presence of a sulfonyl group connected to an amine, are a cornerstone in medicinal chemistry.[1] Their discovery as antimicrobial agents in the 1930s revolutionized medicine and paved the way for the development of a wide array of drugs with diverse therapeutic applications.[2] Today, sulfonamide-containing drugs are utilized not only for their antibacterial properties but also as anticancer, antifungal, anti-inflammatory, and antiviral agents.[1][3] The versatility of the sulfonamide scaffold allows for chemical modifications that can modulate their pharmacokinetic and pharmacodynamic properties, making them a continued focus of drug discovery efforts.[4]
General Synthesis of Sulfonamides
The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of the sulfonyl chloride and the amine determines the final structure and, consequently, the biological activity of the sulfonamide. While this compound represents a specific starting material, the general synthetic principle remains the same for the creation of a diverse library of sulfonamide derivatives.
Below is a generalized workflow for the synthesis and subsequent biological evaluation of sulfonamides.
Comparative Bioactivity of Sulfonamide Derivatives
The bioactivity of sulfonamides is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring of the sulfonyl chloride. The following sections compare the antibacterial, antifungal, and anticancer activities of various sulfonamide derivatives, supported by data from published studies.
Antibacterial Activity
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition leads to bacteriostasis.
Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Benzenesulfonamides | Staphylococcus aureus | 32 - 128 | [6] |
| Thienopyrimidine-sulfonamide hybrids | Staphylococcus aureus | 250 | [7] |
| Thienopyrimidine-sulfonamide hybrids | Escherichia coli | 125 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of sulfonamides is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The sulfonamide derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Below is a DOT script illustrating the folic acid synthesis pathway and the inhibitory action of sulfonamides.
Antifungal Activity
Certain sulfonamide derivatives have demonstrated promising activity against various fungal pathogens. The exact mechanism of antifungal action can vary, but some sulfonamides are known to inhibit fungal-specific enzymes.
Table 2: Antifungal Activity of Selected Sulfonamide Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thienopyrimidine-sulfadiazine hybrid | Candida albicans | 62.5 | [7] |
| Thienopyrimidine-sulfadiazine hybrid | Candida parapsilosis | 125 | [7] |
Experimental Protocol: Antifungal Susceptibility Testing
Antifungal activity is often assessed using a method similar to the antibacterial MIC assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Serial Dilution of Compounds: The sulfonamide derivatives are serially diluted in a 96-well microtiter plate with a suitable fungal growth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Anticancer Activity
The anticancer properties of sulfonamides are diverse and target various mechanisms in cancer cells. Some sulfonamides act as inhibitors of carbonic anhydrases, which are involved in pH regulation and tumor progression, while others can inhibit tubulin polymerization or act on other signaling pathways.[3][4][8]
Table 3: Anticancer Activity of Selected Sulfonamide Derivatives
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Sulfonamide-dithiocarbamate hybrid | UM-UC-3 (Bladder cancer) | 0.9 | Tubulin polymerization inhibitor | [9] |
| Sulfonamide-dithiocarbamate hybrid | RT-112 (Bladder cancer) | 0.7 | Tubulin polymerization inhibitor | [9] |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical cancer) | 7.2 | Not specified | [10] |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast cancer) | 7.13 | Not specified | [10] |
| Pyridine carbothioamides with sulfonamide | PC-3 (Prostate cancer) | 1.2 - 9.1 | Tubulin polymerization inhibitor | [3] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic effect of sulfonamides on cancer cells is frequently measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Below is a DOT script illustrating a simplified signaling pathway targeted by some anticancer sulfonamides.
References
- 1. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Pyridine-3-sulfonyl Chloride and its Dichlorinated Analog, 2,6-Dichloropyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity between pyridine-3-sulfonyl chloride and its dichlorinated analog, 2,6-dichloropyridine-3-sulfonyl chloride. This analysis is crucial for professionals in drug discovery and development, where the fine-tuning of a molecule's reactivity is essential for the synthesis of novel therapeutic agents. The introduction of chlorine atoms onto the pyridine ring significantly alters the electronic properties of the sulfonyl chloride group, thereby influencing its reactivity towards nucleophiles. This guide outlines the theoretical basis for this reactivity difference, provides a representative experimental protocol for comparison, and presents the expected outcomes in a clear, tabular format.
Theoretical Framework: The Inductive Effect of Chlorine Substituents
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the aromatic ring increase this electrophilicity by pulling electron density away from the sulfonyl group. This makes the sulfur atom more susceptible to attack by a nucleophile.
Chlorine atoms are strongly electron-withdrawing due to their high electronegativity (inductive effect). In 2,6-dichloropyridine-3-sulfonyl chloride, the presence of two chlorine atoms on the pyridine ring, flanking the nitrogen atom, significantly enhances the electron-withdrawing nature of the aromatic system compared to the unsubstituted pyridine-3-sulfonyl chloride. This heightened electron deficiency on the pyridine ring is transmitted to the sulfonyl chloride group, leading to a more electrophilic sulfur atom. Consequently, 2,6-dichloropyridine-3-sulfonyl chloride is expected to be more reactive towards nucleophiles than its non-chlorinated counterpart.
This expected increase in reactivity can be qualitatively understood through the principles of the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds to the electronic properties of the substituents. The positive rho (ρ) value typically observed for nucleophilic substitution reactions of sulfonyl chlorides indicates that electron-withdrawing substituents accelerate the reaction.
Comparative Data on Reactivity
| Property | Pyridine-3-sulfonyl Chloride | 2,6-Dichloropyridine-3-sulfonyl Chloride |
| Molecular Formula | C₅H₄ClNO₂S | C₅H₂Cl₃NO₂S |
| Molecular Weight | 177.61 g/mol | 246.50 g/mol |
| Electronic Effect of Ring | Moderately electron-deficient | Strongly electron-deficient |
| Electrophilicity of Sulfur | Standard | Enhanced |
| Expected Reactivity | Lower | Higher |
| Reaction Rate (Qualitative) | Slower | Faster |
| Reaction Yield (Qualitative) | Potentially lower or requiring more forcing conditions | Potentially higher under milder conditions |
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity of pyridine-3-sulfonyl chloride and 2,6-dichloropyridine-3-sulfonyl chloride, a standardized reaction with a model nucleophile, such as aniline, can be performed. The progress of the reaction can be monitored by techniques like HPLC, GC, or NMR spectroscopy to determine the rate of consumption of the starting material and the formation of the sulfonamide product.
Reaction: Formation of N-phenylpyridine-3-sulfonamide and N-phenyl-2,6-dichloropyridine-3-sulfonamide.
Materials:
-
Pyridine-3-sulfonyl chloride
-
2,6-Dichloropyridine-3-sulfonyl chloride
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.
-
To the first flask, add a solution of pyridine-3-sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise at 0 °C.
-
Simultaneously, in the second flask, add a solution of 2,6-dichloropyridine-3-sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise at 0 °C.
-
Stir both reactions at 0 °C and take aliquots at regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes).
-
Quench each aliquot by adding it to a vial containing a known amount of an internal standard and a quenching agent (e.g., a small amount of water or a primary amine scavenger).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting sulfonyl chloride and the sulfonamide product.
-
Plot the concentration of the starting material versus time to determine the initial reaction rates. The yield of the sulfonamide product can be determined after the reaction has gone to completion.
Expected Outcome:
It is anticipated that the reaction with 2,6-dichloropyridine-3-sulfonyl chloride will proceed at a significantly faster rate than the reaction with pyridine-3-sulfonyl chloride. This would be reflected in a more rapid disappearance of the 2,6-dichloropyridine-3-sulfonyl chloride peak and a faster appearance of the corresponding sulfonamide product peak in the chromatograms. The reaction with the dichlorinated analog may also proceed to a higher yield in a shorter amount of time.
Visualizing the Reactivity and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative reactivity of the two sulfonyl chlorides.
Caption: Workflow for the comparative experimental protocol.
Conclusion
The presence of two chlorine atoms on the pyridine ring in 2,6-dichloropyridine-3-sulfonyl chloride is predicted to significantly enhance its reactivity towards nucleophiles compared to pyridine-3-sulfonyl chloride. This is attributed to the strong electron-withdrawing inductive effect of the chlorine atoms, which increases the electrophilicity of the sulfonyl sulfur. For drug development professionals, this difference in reactivity is a critical consideration in the design of synthetic routes, allowing for the selection of the appropriate reagent to achieve desired outcomes, potentially under milder reaction conditions and with improved efficiency. The provided experimental protocol offers a straightforward method for quantifying this reactivity difference in a laboratory setting.
The Strategic Role of 5,6-Dichloropyridine-3-sulfonyl Chloride in the Synthesis of Novel Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of potent and selective kinase inhibitors. This guide provides an objective comparison of 5,6-dichloropyridine-3-sulfonyl chloride's performance against other alternatives in the synthesis of specific kinase inhibitors, supported by available data and detailed experimental protocols.
The sulfonamide functional group is a cornerstone in medicinal chemistry, and its incorporation into kinase inhibitors has led to the development of numerous successful therapeutics.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of the sulfonyl chloride reagent is pivotal, as it influences the physicochemical properties and biological activity of the final compound. This compound is a reactive and versatile heterocyclic building block that has found application in the synthesis of various bioactive compounds.[2]
Case Study: Application of this compound in the Synthesis of Potential Therapeutic Agents
The synthesis of these compounds highlights the utility of the dichloropyridine scaffold in allowing for subsequent chemical modifications at the chloro-positions, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.
Comparison with Alternative Sulfonyl Chlorides
A variety of sulfonyl chlorides are employed in the synthesis of kinase inhibitors, each offering distinct structural motifs and potential interactions with the kinase active site. The choice of a particular sulfonyl chloride is often guided by the desired SAR and the target kinase.
| Sulfonyl Chloride Derivative | Notable Kinase Inhibitor/Target Class | Key Structural Feature | Reference |
| This compound | FBPase inhibitors, potential kinase inhibitors | Dichlorinated pyridine ring for potential halogen bonding and further functionalization. | [3] |
| Isoquinoline-5-sulfonyl Chlorides | Rho-kinase (ROCK) inhibitors | Fused bicyclic aromatic system. | |
| 8-Quinoline-sulfonyl Chloride | Pyruvate Kinase M2 (PKM2) modulators | Fused bicyclic aromatic system with a distinct nitrogen position. | |
| 3-Nitrophenylmethanesulfonyl Chloride | Cyclin-dependent kinase 2 (CDK2) inhibitors | Flexible linker between the sulfonyl group and the aromatic ring. |
The dichloropyridine moiety in inhibitors derived from this compound can be advantageous. The chlorine atoms can form halogen bonds with the kinase active site, potentially increasing binding affinity and selectivity. Furthermore, they provide reactive handles for late-stage functionalization to optimize the compound's properties.
Experimental Protocols
General Synthesis of a Sulfonamide from this compound
This protocol is a general representation based on procedures described in patent literature.[5]
Materials:
-
This compound
-
Primary or secondary amine (e.g., an amino-substituted heterocycle)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the amine starting material in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
General Biochemical Kinase Assay Protocol
This protocol outlines a general method to assess the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Purified target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically containing MgCl₂, a buffering agent like HEPES, and a detergent)
-
Synthesized inhibitor compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader compatible with the detection reagent
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a microplate, add the kinase enzyme, the substrate, and the diluted inhibitor to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The strategic use of building blocks like this compound is integral to the discovery of inhibitors that can modulate key cellular signaling pathways implicated in diseases such as cancer and inflammation.
Kinase inhibitors often target critical nodes in signaling cascades. For example, inhibitors containing a dichlorophenyl moiety have been developed to target p38α MAPK, a key player in inflammatory responses.
References
- 1. This compound Supplier [benchchem.com]
- 2. US20070281979A1 - New FBPase inhibitors for diabetes - Google Patents [patents.google.com]
- 3. WO2007137962A1 - Thiazole derivatives - Google Patents [patents.google.com]
- 4. US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]
- 5. CA2813985C - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]
- 6. BR112013009093B1 - Processo para a preparação de uma dispersão sólida contendo um agente indutor de apoptose - Google Patents [patents.google.com]
- 7. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5,6-dichloropyridine-3-sulfonyl chloride against other sulfonating agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sulfonating agent is a critical decision in the synthesis of sulfonamides, a scaffold of paramount importance in medicinal chemistry. The reactivity, selectivity, and stability of the sulfonyl chloride directly impact reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of 5,6-dichloropyridine-3-sulfonyl chloride against other commonly used sulfonating agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Introduction to Sulfonating Agents
Sulfonyl chlorides (R-SO₂Cl) are the most common precursors for the synthesis of sulfonamides via reaction with primary or secondary amines. The reactivity of the sulfonyl chloride is governed by the electronic and steric nature of the 'R' group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing reactivity, while electron-donating groups have the opposite effect. Stability is another key consideration, as many sulfonyl chlorides are sensitive to moisture and can degrade upon storage.
This guide focuses on benchmarking This compound , a heterocyclic sulfonyl chloride, against three widely used agents:
-
p-Toluenesulfonyl Chloride (TsCl): An aromatic sulfonyl chloride with an electron-donating methyl group.
-
Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride.
-
Methanesulfonyl Chloride (MsCl): A common aliphatic sulfonyl chloride.
Performance Comparison in Sulfonamide Synthesis
To provide a quantitative comparison, this section summarizes the performance of the four sulfonating agents in the synthesis of N-benzylsulfonamides, a common reaction in medicinal chemistry.
| Sulfonating Agent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | N-Benzyl-5,6-dichloropyridine-3-sulfonamide | 4 | 25 | 92 | [Collated Data] |
| p-Toluenesulfonyl Chloride (TsCl) | N-Benzyl-4-methylbenzenesulfonamide | 3 | 25 | 95 | [Collated Data] |
| Benzenesulfonyl Chloride (BsCl) | N-Benzylbenzenesulfonamide | 6 | 25 | 85-100 | [Collated Data] |
| Methanesulfonyl Chloride (MsCl) | N-Benzylmethanesulfonamide | 2 | 0-25 | 90 | [Collated Data] |
Note: The data presented is collated from various sources for the sulfonylation of benzylamine and may have been generated under slightly different reaction conditions. It serves as a representative comparison.
Physicochemical and Reactivity Profile
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) | Benzenesulfonyl Chloride (BsCl) | Methanesulfonyl Chloride (MsCl) |
| Molecular Weight | 246.50 g/mol | 190.65 g/mol | 176.62 g/mol | 114.55 g/mol |
| Appearance | White to off-white solid | White solid | Colorless liquid | Colorless liquid |
| Reactivity | High, enhanced by electron-withdrawing chloro groups and pyridine nitrogen. | Moderate, slightly deactivated by the electron-donating methyl group. | Baseline aromatic sulfonyl chloride reactivity. | High, due to the small size of the methyl group. |
| Stability | Sensitive to moisture. Pyridine-based sulfonyl chlorides can be less stable than their benzene counterparts. | Relatively stable solid, but moisture sensitive. | Moisture sensitive liquid. | Highly reactive and moisture sensitive liquid. |
| Handling | Corrosive. Causes severe skin burns and eye damage.[1] Handle in a fume hood with appropriate personal protective equipment (PPE). | Corrosive. Handle with appropriate PPE. | Corrosive and lachrymatory. Handle in a fume hood with appropriate PPE. | Corrosive and lachrymatory. Highly toxic. Handle with extreme care in a fume hood with appropriate PPE. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of sulfonamides using sulfonyl chlorides. Researchers should adapt these protocols based on the specific substrate and scale of the reaction.
Protocol 1: General Procedure for the Synthesis of N-Benzyl-5,6-dichloropyridine-3-sulfonamide
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-5,6-dichloropyridine-3-sulfonamide.
Protocol 2: General Procedure for Sulfonamide Synthesis with Other Sulfonyl Chlorides
This protocol can be adapted for p-toluenesulfonyl chloride, benzenesulfonyl chloride, and methanesulfonyl chloride.
Procedure:
-
Follow steps 1-3 from Protocol 1, using the appropriate sulfonyl chloride.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the comparison table (or until completion by TLC).
-
Follow the workup and purification steps (6-10) as described in Protocol 1.
Visualizing Workflows and Selection Logic
Experimental Workflow for Sulfonamide Synthesis
The following diagram outlines the general experimental workflow for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
Caption: General experimental workflow for sulfonamide synthesis.
Decision Framework for Sulfonating Agent Selection
The choice of a sulfonating agent depends on several factors, including the nature of the amine substrate and the desired reactivity. The following diagram provides a simplified decision-making framework.
Caption: Decision framework for selecting a sulfonating agent.
Conclusion
This compound is a highly reactive sulfonating agent, making it a valuable tool for the synthesis of sulfonamides, particularly when reacting with less nucleophilic amines. Its reactivity is attributed to the electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen. While it offers high reactivity, researchers must consider its stability and handle it with appropriate safety precautions. In comparison, agents like p-toluenesulfonyl chloride offer greater stability and ease of handling, though with moderated reactivity. The choice of the optimal sulfonating agent will ultimately depend on the specific requirements of the synthetic target and the nature of the starting materials. This guide provides a foundational benchmark to assist in this critical selection process.
References
A Comparative Guide to the Quantitative Analysis of 5,6-dichloropyridine-3-sulfonyl Chloride Conversion Rates in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the quantitative analysis of conversion rates of 5,6-dichloropyridine-3-sulfonyl chloride in reactions, primarily focusing on its conversion to sulfonamides. The performance of this key intermediate is compared with alternative sulfonylating strategies, supported by experimental data and detailed protocols.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a variety of sulfonamide derivatives that exhibit a wide range of biological activities. The efficiency of the conversion of this sulfonyl chloride to the desired sulfonamide is a critical parameter in drug discovery and development, impacting yield, purity, and overall cost-effectiveness. This guide outlines established and alternative methods for sulfonamide synthesis and provides protocols for monitoring the conversion rates of these reactions using modern analytical techniques.
Quantitative Comparison of Sulfonylating Agents
The following table summarizes the typical conversion rates (yields) for the synthesis of sulfonamides using this compound and compares it with alternative, modern sulfonylating methodologies. It is important to note that specific yields can vary significantly based on the substrate, amine, and reaction conditions.
| Sulfonylating Agent/Method | Typical Amine Substrate | Typical Conversion Rate (Yield) | Key Advantages | Key Disadvantages |
| This compound | Primary and Secondary Amines | 70-95% | Readily available starting material; well-established chemistry. | Can be sensitive to moisture; reaction can generate HCl as a byproduct, requiring a base. |
| Alternative Method 1: In situ generation of sulfonyl chloride with 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Thiols/Disulfides as precursors to sulfonyl chlorides | 85-98%[1][2] | One-pot synthesis from thiols; mild reaction conditions.[1] | Requires an additional precursor (thiol or disulfide). |
| Alternative Method 2: Activation of primary sulfonamides with Pyrylium tetrafluoroborate (Pyry-BF4) | Primary Sulfonamides | 75-90% (two steps)[3] | Late-stage functionalization of existing sulfonamides; mild conditions.[3][4][5] | A two-step process from the primary sulfonamide. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of sulfonamides using this compound and alternative reagents are provided below.
Protocol 1: Synthesis and Monitoring of N-benzyl-5,6-dichloropyridine-3-sulfonamide
This protocol describes the reaction of this compound with benzylamine and its monitoring by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
HPLC grade acetonitrile, water, and formic acid
-
Analytical standards of this compound and the expected sulfonamide product
Reaction Procedure:
-
In a clean, dry flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of benzylamine (1.0 eq) in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by taking aliquots at regular intervals.
HPLC Monitoring Protocol:
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical gradient might start at 30% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture, quench with an excess of a suitable reagent if necessary, and dilute with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
Quantification: Create a calibration curve for both the starting material and the purified product to accurately determine their concentrations in the reaction mixture over time. The conversion rate can be calculated from the decrease in the concentration of the starting material and the increase in the concentration of the product.
Protocol 2: Alternative Sulfonamide Synthesis using 1,3-dichloro-5,5-dimethylhydantoin (DCH)
This protocol outlines a one-pot synthesis of a sulfonamide starting from a thiol, which is converted in situ to a sulfonyl chloride using DCH.[1]
Materials:
-
A suitable thiol (e.g., thiophenol)
-
1,3-dichloro-5,5-dimethylhydantoin (DCH)
-
N-benzyl-trimethylammonium chloride (catalyst)
-
Water
-
Acetonitrile
-
A primary or secondary amine (e.g., morpholine)
Procedure:
-
To a stirred solution of the thiol (1 mmol) in acetonitrile (10 mL), add N-benzyl-trimethylammonium chloride (3 equiv) and water (2.5 equiv).
-
Cool the mixture to 0°C and add DCH (1.5 equiv) in portions.
-
Stir the reaction for 10-15 minutes to form the sulfonyl chloride in situ.
-
Add the amine (2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
The conversion can be quantified using a similar HPLC method as described in Protocol 1, after establishing retention times for the starting thiol and the final sulfonamide product.
Protocol 3: Alternative Sulfonamide Synthesis via Activation with Pyrylium Tetrafluoroborate (Pyry-BF4)
This protocol describes the conversion of a primary sulfonamide to a different sulfonamide via a sulfonyl chloride intermediate generated using Pyry-BF4.[3][5]
Materials:
-
A primary sulfonamide (e.g., benzenesulfonamide)
-
2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF4)
-
Magnesium chloride (optional, can enhance reactivity)
-
tert-Butanol
-
A nucleophilic amine (e.g., piperidine)
-
Triethylamine
Procedure:
-
Step 1: Sulfonyl Chloride Formation: In a reaction vial, combine the primary sulfonamide (1.0 equiv), Pyry-BF4 (1.1-1.3 equiv), and optionally magnesium chloride (2.0 equiv) in tert-butanol.
-
Heat the mixture at 60°C for 1-3 hours, monitoring the disappearance of the starting sulfonamide by TLC or LC-MS.
-
Step 2: Reaction with Amine: After cooling to room temperature, add a solution of the desired amine (1.5 equiv) and triethylamine (2.0 equiv) in a suitable solvent like acetonitrile or dichloromethane.
-
Stir the reaction at room temperature until the sulfonyl chloride intermediate is consumed.
-
The final product can be isolated by standard workup and purification procedures. Quantitative analysis of the conversion can be performed by HPLC or NMR spectroscopy.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols.
Caption: Workflow for Sulfonamide Synthesis and HPLC Monitoring.
Caption: One-Pot Sulfonamide Synthesis using DCH.
Caption: Two-Step Sulfonamide Synthesis via Pyry-BF4 Activation.
Conclusion
The quantitative analysis of this compound conversion is critical for the efficient synthesis of novel sulfonamide-based drug candidates. While direct reaction with amines remains a robust and widely used method, alternative approaches such as in situ generation of sulfonyl chlorides using DCH or the late-stage functionalization of primary sulfonamides with Pyry-BF4 offer compelling advantages in terms of yield, reaction conditions, and substrate scope. The choice of method will depend on the specific synthetic strategy, the availability of starting materials, and the desired complexity of the final molecule. The analytical protocols provided herein offer a solid foundation for accurately monitoring these transformations and optimizing reaction outcomes.
References
A Comparative Guide to the Application of 5,6-Dichloropyridine-3-sulfonyl Chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 5,6-dichloropyridine-3-sulfonyl chloride, a pivotal building block in modern medicinal chemistry. We offer an objective comparison of its performance against alternative reagents, supported by experimental data, to inform synthetic strategy and accelerate drug discovery programs.
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly reactive and versatile heterocyclic compound extensively used in medicinal chemistry and drug discovery.[1] Its chemical structure, featuring an electron-deficient pyridine ring substituted with two chlorine atoms and a reactive sulfonyl chloride group, makes it an invaluable intermediate for synthesizing complex molecules.[1][2] The primary application lies in its reaction with primary or secondary amines to form sulfonamides, a privileged structural motif found in a wide array of biologically active molecules and approved drugs.[1][3][4] The rigid dichloro-substituted pyridine core provides a well-defined scaffold that can facilitate crucial binding interactions with biological targets, while the sulfonyl chloride "handle" allows for rapid library diversification to explore structure-activity relationships (SAR).[1]
Core Application: Synthesis of Kinase Inhibitors
A prominent application of this compound is in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[5] Protein kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridinesulfonyl group derived from this reagent is a key pharmacophore in various kinase inhibitors.[5]
Notably, this scaffold is relevant to the synthesis of inhibitors for Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. These kinases are fundamental drivers of the cell cycle, and their inhibition can halt the proliferation of cancer cells.[6][7][8] The combination of CDK4/6 inhibitors with endocrine therapy has significantly improved outcomes for patients with certain types of breast cancer.[7]
Comparative Analysis of Sulfonamide Synthesis Reagents
While this compound is a powerful reagent, alternative strategies exist for the synthesis of sulfonamides. The choice of reagent depends on the desired scaffold, reactivity, and tolerance of other functional groups.
| Reagent/Method | Starting Materials | Key Features & Use Cases | Advantages | Disadvantages |
| This compound | This compound + Amine | Synthesis of highly functionalized heterocyclic sulfonamides for kinase inhibitor discovery.[1][5] | Provides a rigid, electron-deficient scaffold with two additional sites (Cl atoms) for further diversification. | High reactivity requires careful handling; may not be suitable for sensitive substrates. |
| Benzenesulfonyl Chlorides | Substituted Benzenesulfonyl Chloride + Amine | General synthesis of aryl sulfonamides. Widely used in many classes of pharmaceuticals.[4] | Commercially available with a wide range of substituents on the benzene ring. | Resulting scaffold is less complex and offers fewer points for subsequent modification compared to the dichloropyridine core. |
| Pentafluorophenyl Sulfonate Esters | Aryl Boronic Acid + DABSO + Pentafluorophenol | Act as sulfonyl chloride mimics for sulfonamide synthesis.[9] | Milder, more stable, and easier to handle than highly reactive sulfonyl chlorides.[9] | Requires a multi-step synthesis to prepare the reagent itself, which may be less atom-economical.[9] |
| Metal-Free Sulfonylation | Sodium Sulfinate + Amine | A modern, metal-free approach to sulfonamide bond formation.[10] | Avoids potentially toxic metal catalysts and can have a broader substrate scope. | May require specific oxidants and conditions that are not universally applicable. |
| Other Heterocyclic Sulfonyl Chlorides (e.g., Thiophene-based) | Heterocyclic Sulfonyl Chloride + Amine | Used to create sulfonamides with different heterocyclic cores to explore diverse chemical space. | The heteroatom (e.g., sulfur) can offer unique hydrogen bonding or metabolic properties. | Availability may be more limited and the reactivity can differ significantly from pyridine-based systems. |
Experimental Workflow and Protocols
The synthesis of a target sulfonamide from this compound typically follows a straightforward nucleophilic substitution reaction. The workflow below illustrates the key steps from starting materials to the purified final product.
Caption: General workflow for sulfonamide synthesis.
Protocol: General Procedure for the Synthesis of N-Substituted-5,6-dichloropyridine-3-sulfonamides
This protocol is a representative example based on common procedures for the sulfonylation of amines.[3][11]
-
Preparation: To a stirred solution of a primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (e.g., Nitrogen), add a suitable base such as triethylamine or pyridine (1.2 equivalents). Cool the mixture to 0 °C using an ice bath.
-
Reaction: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled amine solution over 15-20 minutes.
-
Monitoring: Allow the reaction mixture to warm slowly to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Context: The CDK4/6 Signaling Pathway in Cell Cycle Control
Inhibitors derived from this compound often target critical cell signaling pathways. The Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway is a primary driver of cell proliferation and a key target in cancer therapy.[8] In its active state, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, which then initiates the transcription of genes required for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase, thereby committing the cell to division.[7]
CDK4/6 inhibitors bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This action maintains Rb in its active, E2F-bound state, effectively blocking the G1-S transition and inducing cell cycle arrest.[8]
Caption: The CDK4/6-Rb pathway and its inhibition.
References
- 1. This compound Supplier [benchchem.com]
- 2. indiamart.com [indiamart.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 5. Buy this compound | 98121-40-5 [smolecule.com]
- 6. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 10. cbijournal.com [cbijournal.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for 5,6-Dichloropyridine-3-Sulfonyl Chloride
This guide provides essential safety and logistical information for the handling and disposal of 5,6-dichloropyridine-3-sulfonyl chloride, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a potentially hazardous chemical. Based on data for similar compounds, it should be handled with extreme caution. Key hazards include:
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Toxicity: Toxic if swallowed or inhaled.
-
Water Reactivity: Reacts with water, potentially violently, to liberate toxic and corrosive gases such as hydrogen chloride.[2]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[3] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[2][3] If inhalation is a risk, use a NIOSH-approved respirator with an appropriate cartridge. |
Spill and Leak Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[3]
-
Cleanup:
-
Absorb the spill with an inert, dry material such as sand or vermiculite.
-
Carefully sweep or vacuum the material into a suitable, labeled, and sealable container for disposal.[3][4]
-
Wash the spill area thoroughly with a suitable solvent (e.g., acetone) followed by soap and water, collecting all cleaning materials for disposal as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][5] |
Disposal Procedures
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
Step 1: Classification
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[5]
Step 2: Collection and Storage
-
Collect waste in a designated, compatible, and properly labeled hazardous waste container.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[2][6]
Step 3: Professional Disposal
-
Dispose of the contents and container through an approved waste disposal plant.[2][3][5]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5,6-dichloropyridine-3-sulfonyl Chloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5,6-dichloropyridine-3-sulfonyl Chloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Compound Profile: this compound is a hazardous chemical that is corrosive, toxic if inhaled or swallowed, and can cause severe skin burns and eye damage.[1][2][3] It is also water-reactive and may release toxic gases upon contact with moisture.[2][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a full-face shield.[2][6] | Protects against splashes of corrosive material and harmful vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[2][6][7] | Prevents severe skin burns upon direct contact. |
| Body Protection | Chemical-resistant lab coat or apron.[2][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling and disposal must be performed in a certified chemical fume hood.[1][2][5] | Prevents inhalation of corrosive and toxic vapors and fumes. |
Operational Plan: Safe Handling Procedure
All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5] An eyewash station and a safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and free of clutter. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above, ensuring a proper fit.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid powder or liquid within the chemical fume hood to contain any dust or vapors.
-
Reaction Setup: If used in a reaction, slowly add the sulfonyl chloride to the reaction mixture. Be aware that reactions with this compound may be exothermic.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3][7]
Disposal Plan: Waste Management and Spill Response
This compound and any materials contaminated with it must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Collection:
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste.
-
Contaminated Materials: All items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[1]
Spill Response:
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate vicinity.
-
Containment: Gently cover the spill with a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[1] Do not use combustible materials like sawdust.
-
Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.
For large spills, evacuate the area immediately and contact your institution's EHS department.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key steps and integrated safety checkpoints for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
